(6-Bromo-1,3-benzodioxol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYBAJXSNPIXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280120 | |
| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6642-34-8 | |
| Record name | 6642-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-bromo-1,3-dioxaindan-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (6-Bromo-1,3-benzodioxol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for (6-bromo-1,3-benzodioxol-5-yl)methanol. This compound, a brominated derivative of piperonyl alcohol, serves as a versatile intermediate in the synthesis of various heterocyclic compounds and potentially active pharmaceutical ingredients. The strategic placement of the bromo and hydroxymethyl functionalities on the benzodioxole core allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a solid at room temperature with the chemical formula C₈H₇BrO₃. Its core structure consists of a 1,3-benzodioxole ring system, which is a common motif in natural products and pharmacologically active molecules.
The following table summarizes the key quantitative properties of this compound. This data is essential for predicting its behavior in various chemical environments and for designing synthetic and analytical procedures.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | This compound | |
| CAS Number | 6642-34-8 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Physical Properties | ||
| Molecular Weight | 231.04 g/mol | [1] |
| Melting Point | 90-92°C | |
| Boiling Point (Predicted) | 336.1 ± 42.0 °C | |
| Density (Predicted) | 1.768 ± 0.06 g/cm³ | |
| Chemical Properties | ||
| pKa (Predicted) | 13.82 ± 0.10 | |
| LogP (Calculated) | 1.6701 | |
| Computed Properties | ||
| Exact Mass | 229.95786 Da | |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical transformations and standard analytical practices.
Synthesis Protocol: Reduction of 6-Bromo-1,3-benzodioxole-5-carbaldehyde
The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde (also known as 6-bromopiperonal), using a mild reducing agent such as sodium borohydride (NaBH₄).[2][3][4][5]
Materials:
-
6-Bromo-1,3-benzodioxole-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve 6-bromo-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in methanol or ethanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.
-
Reduction: Add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.[5]
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is slightly acidic.
-
Solvent Removal: Remove the bulk of the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
References
An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol (CAS: 6642-34-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Bromo-1,3-benzodioxol-5-yl)methanol, a key synthetic intermediate in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a reliable synthesis protocol, and its significant role as a building block in the development of targeted therapeutics, particularly Heat Shock Protein 90 (Hsp90) inhibitors.
Physicochemical and Spectroscopic Data
This compound, also known as 6-bromopiperonyl alcohol, is a halogenated aromatic alcohol. Its core structure, the 1,3-benzodioxole moiety, is a prevalent scaffold in numerous biologically active compounds.
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 6642-34-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₇BrO₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 231.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 90-92 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 336.1 ± 42.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.768 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Storage | Store at room temperature, sealed in a dry environment. | --INVALID-LINK--, --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While publicly available, detailed spectra are often housed in specialized databases. A summary of the expected spectroscopic characteristics is provided in Table 2.
| Spectroscopy | Data | Source/Reference |
| ¹³C NMR | Data available in the SpectraBase database. | --INVALID-LINK-- |
| Mass Spectrometry (GC-MS) | Data available from the NIST Mass Spectrometry Data Center. | --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available in the SpectraBase database. | --INVALID-LINK-- |
Synthesis of this compound
The most direct and common synthetic route to this compound is through the reduction of its corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal).
Experimental Protocol: Reduction of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
This protocol outlines a standard laboratory procedure for the synthesis of this compound using sodium borohydride as the reducing agent.
Materials:
-
6-Bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 equivalent) in methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Remove the methanol or ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography to obtain the final product.
The following diagram illustrates the workflow for the synthesis of this compound.
Application in Drug Development: A Precursor to Hsp90 Inhibitors
The 1,3-benzodioxole scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules. This compound serves as a versatile starting material for the synthesis of more complex derivatives.[1]
A key application of this compound is in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors. Specifically, a (6-bromo-1,3-benzodioxol-5-yl)sulfanyl moiety has been incorporated into purine-based Hsp90 inhibitors.[2] Hsp90 is a molecular chaperone that is crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2]
The Hsp90 Signaling Pathway and its Role in Cancer
Hsp90 is a critical component of cellular protein homeostasis. In cancer cells, Hsp90 is often overexpressed and plays a vital role in maintaining the function of mutated and overexpressed oncoproteins, thereby supporting tumor growth and survival.[2] Key client proteins of Hsp90 include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., RAF-1, AKT), and transcription factors (e.g., mutant p53).
Inhibition of Hsp90 leads to the destabilization and subsequent degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. This makes Hsp90 an attractive target for cancer therapy.
The following diagram illustrates the central role of Hsp90 in oncogenic signaling and the mechanism of its inhibition.
This technical guide provides a foundational understanding of this compound for its application in research and development. Its utility as a precursor for potent therapeutic agents like Hsp90 inhibitors underscores its importance in modern medicinal chemistry.
References
An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-1,3-benzodioxol-5-yl)methanol, also known as 6-bromopiperonyl alcohol, is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a brominated benzodioxole core, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Molecular Structure and Properties
This compound possesses a core structure of 1,3-benzodioxole, substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 5-position.
Chemical Structure:
Key Identifiers and Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Bromopiperonyl alcohol | [2] |
| CAS Number | 6642-34-8 | [3] |
| Molecular Formula | C₈H₇BrO₃ | [3] |
| Molecular Weight | 231.04 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 90-92 °C | [4] |
| Boiling Point | 336.1±42.0 °C (Predicted) | [4] |
| Density | 1.768±0.06 g/cm³ (Predicted) | [4] |
| SMILES | C1OC2=C(O1)C=C(C(=C2)CO)Br | [2] |
| InChI | InChI=1S/C8H7BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | [1] |
Synthesis
A common and efficient method for the synthesis of this compound is through the reduction of the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal).
Experimental Protocol: Reduction of 6-Bromopiperonal
This protocol describes the reduction of 6-bromopiperonal to this compound using sodium borohydride.
Materials:
-
6-Bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-bromo-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a white to light yellow solid.
Spectral Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the hydroxymethyl protons, and the hydroxyl proton. The aromatic protons will appear as singlets in the aromatic region. The methylene protons of the dioxole ring will typically appear as a singlet. The hydroxymethyl protons will appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, and the hydroxyl proton signal is often a broad singlet.[5]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon-bearing bromine atom and the carbons of the benzodioxole ring appearing at characteristic chemical shifts.[6]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C-O stretching bands for the alcohol and the ether linkages of the dioxole ring.
-
Aromatic C=C stretching bands.
-
A C-Br stretching band.
3.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).[7] Fragmentation patterns will likely involve the loss of the hydroxymethyl group and other characteristic fragments.
Applications in Drug Development
This compound is a valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents.
Experimental Workflow: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the synthesis of biaryl derivatives from this compound, a pathway relevant to the development of new drug candidates.
References
- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 6642-34-8 [chemicalbook.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (6-Bromo-1,3-benzodioxol-5-yl)methanol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for (6-Bromo-1,3-benzodioxol-5-yl)methanol (also known as 6-bromopiperonyl alcohol). This compound is a functionalized derivative of piperonyl alcohol, a versatile building block in the synthesis of various biologically active molecules. The introduction of a bromine atom onto the aromatic ring modifies its electronic properties and provides a handle for further chemical transformations, making it a valuable intermediate in drug discovery and development.
Molecular Structure and Properties
This compound has the chemical formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . The structure features a benzodioxole ring system substituted with a bromomethyl group.
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
Table 1: ¹³C NMR Spectroscopic Data of this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Description |
| C1' (CH₂OH) | ~64.0 | Methylene carbon of the alcohol |
| C4' (Ar-C) | ~109.0 | Aromatic carbon adjacent to the dioxole oxygen |
| C5' (Ar-C-Br) | ~112.0 | Aromatic carbon bearing the bromine atom |
| C6' (Ar-C) | ~113.0 | Aromatic carbon adjacent to the dioxole oxygen |
| C2', C3' (Ar-C) | ~135.0-148.0 | Quaternary aromatic carbons |
| O-CH₂-O | ~101.5 | Methylene carbon of the dioxole ring |
Note: The chemical shifts are based on an experimental spectrum from SpectraBase and may vary slightly depending on the solvent and concentration.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides details about the number, environment, and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts and coupling patterns are based on the analysis of piperonyl alcohol and the expected electronic effects of the bromine substituent.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.0-3.0 | Singlet (broad) | - | 1H, -OH | |
| ~4.6 | Singlet | - | 2H, -CH₂OH | |
| ~6.0 | Singlet | - | 2H, O-CH₂-O | |
| ~6.8 | Singlet | - | 1H, Ar-H | |
| ~7.1 | Singlet | - | 1H, Ar-H |
Note: The broadness of the -OH signal can vary depending on the solvent and concentration due to hydrogen bonding and chemical exchange.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. The predicted absorption bands are based on the known frequencies for similar substituted benzyl alcohols.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2890 | Medium | C-H stretch (aliphatic, -CH₂OH) |
| ~1600, ~1480, ~1440 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1250, ~1040 | Strong | C-O stretch (aryl ether and alcohol) |
| ~930 | Medium | O-CH₂-O bend (dioxole ring) |
| ~600-700 | Medium to Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted molecular ion peak and major fragments are based on the molecular weight and common fragmentation pathways of benzylic alcohols.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Identity |
| 230/232 | High | [M]⁺, Molecular ion (presence of Br isotopes) |
| 201/203 | Medium | [M - CHO]⁺ |
| 151 | Medium | [M - Br]⁺ |
| 123 | High | [M - Br - CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following section details the probable synthetic route for this compound and the general procedures for acquiring the spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be logically achieved in a two-step process starting from piperonal (1,3-benzodioxole-5-carbaldehyde). The first step involves the bromination of the aromatic ring, followed by the reduction of the aldehyde group to a primary alcohol.
Step 1: Bromination of Piperonal to 6-Bromopiperonal
A solution of piperonal in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out at or below room temperature to control selectivity. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal).
Step 2: Reduction of 6-Bromopiperonal to this compound
The purified 6-bromopiperonal is dissolved in a protic solvent like methanol or ethanol. Sodium borohydride (NaBH₄) is then added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the slow addition of water or dilute acid. The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this compound. The provided spectroscopic data, although partially predictive, offers a robust framework for the identification and quality control of this important synthetic intermediate.
Physical and chemical properties of (6-Bromo-1,3-benzodioxol-5-yl)methanol
An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol
Introduction
This compound, also known as 6-bromopiperonyl alcohol, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a brominated benzodioxole core with a hydroxymethyl group, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |
| Molecular Weight | 231.04 g/mol | [1][2][3] |
| CAS Number | 6642-34-8 | [3][4] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 90-92°C | [5] |
| Boiling Point | 336.1 ± 42.0 °C (Predicted) | [5] |
| Density | 1.768 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 13.82 ± 0.10 (Predicted) | [5] |
| Solubility | No information available | [6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4][5] |
Computed Properties
Computational chemistry provides further insights into the molecular characteristics of this compound.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | [1][2] |
| LogP | 1.6701 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols and Reactivity
This compound is a valuable starting material for the synthesis of various 1,3-benzodioxole derivatives. Its chemical reactivity is primarily centered around the hydroxyl and bromo functional groups.
Synthesis of this compound Derivatives
A key application of this compound is its use as a precursor in multi-step synthetic pathways. One such pathway involves its conversion to a triazole derivative, followed by a Suzuki-Miyaura coupling reaction to introduce further molecular diversity.[7]
Experimental Workflow:
-
Appel Reaction: The hydroxyl group of this compound is converted to a bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM). This reaction typically proceeds with excellent yield.[7]
-
Nucleophilic Substitution: The resulting benzylic bromide is then subjected to nucleophilic substitution with sodium azide (NaN₃) in methanol (MeOH) to yield the corresponding azidomethyl derivative.[7]
-
Huisgen 1,3-Dipolar Cycloaddition (Click Reaction): The azide intermediate undergoes a copper-catalyzed click reaction with an alkyne, such as phenylacetylene, to form a 1,2,3-triazole ring.[7]
-
Suzuki-Miyaura Coupling: The bromo substituent on the benzodioxole ring is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids to introduce a wide range of substituents.[7]
Caption: Synthetic pathway for 1,3-benzodioxole derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]
Storage:
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is noted to be air-sensitive, and storage under an inert atmosphere is recommended.[6][8]
Incompatible Materials:
Strong oxidizing agents and strong bases should be avoided.[6]
Caption: Key safety and handling information.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic molecules. Its defined physical properties and predictable reactivity at both the hydroxyl and bromo positions make it a reliable starting material for medicinal chemistry and materials science applications. The synthetic pathways, such as those involving Suzuki-Miyaura coupling, highlight its utility in creating diverse molecular libraries. Adherence to proper safety and handling protocols is essential when working with this compound.
References
- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound [biogen.es]
- 5. This compound CAS#: 6642-34-8 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. fishersci.com [fishersci.com]
(6-Bromo-1,3-benzodioxol-5-yl)methanol IUPAC name
An In-depth Technical Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's chemical identity, physicochemical properties, safety and handling information, and its application in synthetic chemistry.
Chemical Identity and Nomenclature
The compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by the synonym 6-bromopiperonyl alcohol.[2]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6642-34-8 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₈H₇BrO₃ | PubChem[1] |
| Molecular Weight | 231.04 g/mol | PubChem[1] |
| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)CO)Br | PubChem[1], Biogen Científica[4] |
| InChI Key | XYYBAJXSNPIXTC-UHFFFAOYSA-N | PubChem[1] |
| EC Number | 834-724-0 | PubChem[1] |
| DSSTox Substance ID | DTXSID20280120 | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 90-92°C | ChemicalBook[5] |
| Boiling Point | 336.1±42.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.768±0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| pKa | 13.82±0.10 (Predicted) | ChemicalBook[5] |
| LogP | 1.6701 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook[5] |
Safety and Hazard Information
This compound is associated with specific health hazards. The GHS classification indicates that it can cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this chemical.
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1]
Role in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of more complex 1,3-benzodioxole derivatives.[6] Its functional groups—the hydroxyl and the bromo substituents—provide multiple reaction sites for molecular elaboration.
Experimental Protocol: Synthesis of 1,3-Benzodioxole Triazole Derivatives
The following protocol details a multi-step synthesis starting from this compound to produce novel triazole-substituted benzodioxoles, which are subsequently used in Suzuki-Miyaura coupling reactions.[6]
Step 1: Appel Reaction (Bromination)
-
Objective: To convert the primary alcohol of this compound into a bromide.
-
Reagents: (6-bromobenzo[d][1][5]dioxol-5-yl)methanol (1), Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
-
Procedure: Appel conditions (CBr₄/PPh₃ in DCM) are applied to the starting material (1).
-
Outcome: This reaction yields 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (compound 2) with an excellent yield of 91%.[6]
Step 2: Nucleophilic Substitution (Azidation)
-
Objective: To replace the newly introduced bromine atom with an azide group.
-
Reagents: 5-(bromomethyl)-6-bromobenzo[d][1][5]dioxole (2), Sodium azide (NaN₃), Methanol (MeOH).
-
Procedure: Compound 2 undergoes nucleophilic substitution with NaN₃ in methanol.
-
Outcome: This step produces 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3) in a very good yield of 88%.[6]
Step 3: Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
-
Objective: To form a triazole ring via a click reaction.
-
Reagents: 5-(azidomethyl)-6-bromobenzo[d][1][5]dioxole (3), Phenylacetylene, Copper(I) iodide (CuI) as a catalyst.
-
Procedure: A Huisgen 1,3-dipolar cycloaddition is performed between the azide (3) and phenylacetylene in the presence of CuI.
-
Outcome: The reaction affords the 1,4-regioisomer of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4) in 82% yield.[6]
Step 4: Suzuki-Miyaura Coupling
-
Objective: To introduce various aryl or heteroaryl substituents at the bromine position on the benzodioxole ring.
-
Reagents: Compound 4, various boronic acids (5a-s), PdCl₂(PPh₃)₂ as a catalyst, PPh₃ as a ligand, and K₂CO₃ as a base.
-
Procedure: A Suzuki-Miyaura coupling reaction is carried out between the aryl bromide (4) and different boronic acids.
-
Outcome: This final step furnishes the desired target products (6a-s) in good yields (33-89%).[6]
Synthetic Pathway Diagram
The workflow for the synthesis of 1,3-benzodioxole triazole derivatives is illustrated below.
Caption: Synthetic route from this compound.
References
- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound [biogen.es]
- 5. This compound CAS#: 6642-34-8 [chemicalbook.com]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
The Synthetic Versatility of (6-Bromo-1,3-benzodioxol-5-yl)methanol: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of (6-bromo-1,3-benzodioxol-5-yl)methanol, a versatile building block in synthetic organic chemistry. The presence of both a reactive brominated aromatic ring and a primary benzylic alcohol allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science. This document details a novel multi-step reaction pathway, providing comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthetic Pathway: From Bromide to Complex Triazoles
A key novel reaction sequence transforms this compound into a variety of functionalized 1,2,3-triazole derivatives. This pathway leverages several powerful modern synthetic methodologies, including the Appel reaction, nucleophilic substitution, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), and the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the yields for each step in the synthesis of 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole and its subsequent Suzuki-Miyaura coupling products.
| Step | Reaction | Product | Yield (%) |
| 1 | Appel Reaction | 5-(bromomethyl)-6-bromo-1,3-benzodioxole | 91% |
| 2 | Nucleophilic Substitution | 5-(azidomethyl)-6-bromo-1,3-benzodioxole | 88% |
| 3 | Huisgen 1,3-dipolar cycloaddition | 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% |
| 4 | Suzuki-Miyaura Coupling | 1,3-benzodioxole derivatives (6a-s) | 33-89% |
Experimental Protocols
This reaction converts the primary alcohol of the starting material into a more reactive benzyl bromide.
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Pentane
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirring bar and reflux condenser, dissolve this compound in dichloromethane.
-
To this solution, add triphenylphosphine and carbon tetrabromide.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the triphenylphosphine oxide precipitate and wash the solid with pentane.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 5-(bromomethyl)-6-bromo-1,3-benzodioxole can be purified by column chromatography on silica gel if necessary. A reported yield for this step is 91%.[1]
The benzylic bromide is converted to a benzyl azide, a key intermediate for the subsequent click chemistry reaction.
Materials:
-
5-(bromomethyl)-6-bromo-1,3-benzodioxole
-
Sodium azide (NaN₃)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 5-(bromomethyl)-6-bromo-1,3-benzodioxole in methanol or dimethylformamide in a round-bottom flask with a magnetic stir bar.
-
Add sodium azide to the solution and stir the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.
-
After the reaction is complete, as indicated by TLC, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (three portions).
-
Wash the combined organic layers sequentially with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain 5-(azidomethyl)-6-bromo-1,3-benzodioxole. A reported yield for this step is 88%.[1]
This highly efficient and regioselective reaction forms the stable 1,2,3-triazole ring.
Materials:
-
5-(azidomethyl)-6-bromo-1,3-benzodioxole
-
Phenylacetylene (or other terminal alkynes)
-
Copper(I) iodide (CuI)
-
tert-Butanol/Water or other suitable solvent mixture
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add 5-(azidomethyl)-6-bromo-1,3-benzodioxole and phenylacetylene.
-
Dissolve the starting materials in a suitable solvent system (e.g., a mixture of tert-butanol and water).
-
Add the copper(I) iodide catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. A reported yield for this reaction is 82%.[1]
The bromine atom on the benzodioxole ring serves as a handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Materials:
-
1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., toluene/water mixture)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a dry reaction vessel, add 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the desired boronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the appropriate temperature (e.g., 85-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography. Reported yields for a variety of boronic acid coupling partners range from 33% to 89%.[1]
Visualizing the Synthetic Workflow
The following diagrams illustrate the key transformations and the overall experimental workflow.
Caption: Reaction pathway for the synthesis of the triazole intermediate.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Potential for Further Novel Reactions
The bifunctional nature of this compound opens the door to a multitude of other novel reactions beyond the pathway detailed above. While specific examples with this substrate are not yet prevalent in the literature, the known reactivity of aryl bromides and benzylic alcohols suggests high potential for the following transformations:
-
Other Palladium-Catalyzed Cross-Coupling Reactions:
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Reaction: Coupling with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with a wide range of primary and secondary amines.
-
Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.
-
-
Reactions at the Hydroxymethyl Group:
-
Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde, which can then undergo a vast array of subsequent reactions (e.g., Wittig olefination, reductive amination).
-
Etherification: Formation of ethers via Williamson ether synthesis or other methods.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters, which are common motifs in biologically active molecules.
-
Mitsunobu Reaction: This reaction allows for the stereospecific substitution of the hydroxyl group with various nucleophiles, including carboxylic acids, phenols, imides, and azides, under mild conditions.
-
The exploration of these and other synthetic routes will undoubtedly continue to expand the utility of this compound as a valuable starting material for the synthesis of novel and potentially bioactive compounds.
References
Preliminary Investigation of (6-Bromo-1,3-benzodioxol-5-yl)methanol Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth preliminary investigation into the reactivity of (6-bromo-1,3-benzodioxol-5-yl)methanol, a versatile building block in medicinal chemistry. The inherent functionalities of this compound, a brominated aromatic ring and a primary alcohol, allow for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document outlines key reactions, detailed experimental protocols, and comprehensive data presentation to facilitate its use in research and development.
Core Reactivity and Synthetic Utility
This compound serves as a strategic starting material for the introduction of various functionalities. The primary alcohol can be readily converted into other functional groups, while the bromo-substituent on the aromatic ring is amenable to cross-coupling reactions. A key synthetic pathway involves a multi-step sequence to generate complex heterocyclic structures, demonstrating the compound's utility in creating diverse molecular architectures.
A notable reaction sequence commences with the conversion of the primary alcohol to a bromide via an Appel reaction. This is followed by a nucleophilic substitution with sodium azide to introduce an azide moiety. The resulting azidomethyl intermediate can then undergo a Huisgen 1,3-dipolar cycloaddition (a "click reaction") with an alkyne to form a triazole ring. Finally, the aromatic bromine atom can be functionalized through a Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of a wide array of aryl or heteroaryl groups.[1]
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical and chemical properties of the starting material is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| Molecular Weight | 231.04 g/mol | [2][3] |
| Appearance | White to light yellow solid | [ChemicalBook] |
| Melting Point | 90-92 °C | [ChemicalBook] |
| Purity | ≥98% | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent transformations are outlined below.
Synthesis of this compound from 6-Bromopiperonal
A common precursor for the synthesis of this compound is 6-bromopiperonal. The aldehyde functionality of 6-bromopiperonal can be selectively reduced to the corresponding primary alcohol.
General Procedure:
-
Dissolve 6-bromopiperonal in a suitable anhydrous solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.
Multi-step Synthesis of 1,3-Benzodioxole Derivatives
The following protocols detail the transformation of this compound into a variety of complex molecules.
This reaction converts the primary alcohol of this compound to a bromide.
General Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triphenylphosphine (PPh₃) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon tetrabromide (CBr₄) (1.1 eq) portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-6-(bromomethyl)benzo[d][4][5]dioxole. A reported yield for this transformation is 91%.[1]
This step involves the nucleophilic substitution of the bromide with an azide group.
General Procedure:
-
Dissolve 5-bromo-6-(bromomethyl)benzo[d][4][5]dioxole (1.0 eq) in methanol (MeOH).
-
Add sodium azide (NaN₃) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 5-(azidomethyl)-6-bromobenzo[d][4][5]dioxole. A reported yield for this reaction is 88%.[1]
This "click reaction" forms a stable triazole ring.
General Procedure:
-
To a solution of 5-(azidomethyl)-6-bromobenzo[d][4][5]dioxole (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the product can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 1-((6-bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. A reported yield for this reaction is 82%.[1]
This final step allows for the diversification of the molecule by introducing various aryl or heteroaryl groups at the bromine position.
General Procedure:
-
In a Schlenk flask, combine 1-((6-bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), the desired boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final coupled product. Yields for this reaction are reported to be in the range of 33-89%, depending on the boronic acid used.[1]
Quantitative Data Summary
The following table summarizes the yields of the reactions described in the multi-step synthesis.
| Step | Reactant | Product | Yield (%) |
| 1 | This compound | 5-Bromo-6-(bromomethyl)benzo[d][4][5]dioxole | 91[1] |
| 2 | 5-Bromo-6-(bromomethyl)benzo[d][4][5]dioxole | 5-(Azidomethyl)-6-bromobenzo[d][4][5]dioxole | 88[1] |
| 3 | 5-(Azidomethyl)-6-bromobenzo[d][4][5]dioxole | 1-((6-Bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82[1] |
| 4 | 1-((6-Bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Various biaryl products | 33-89[1] |
Visualizing the Reaction Pathway
The following diagrams illustrate the key synthetic transformations of this compound.
References
Methodological & Application
Synthesis of derivatives from (6-Bromo-1,3-benzodioxol-5-yl)methanol
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of a diverse library of 1,3-benzodioxole derivatives, commencing from the readily accessible starting material, (6-Bromo-1,3-benzodioxol-5-yl)methanol. These protocols are designed for researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis. The synthesized compounds, incorporating a 1,2,3-triazole moiety, are of significant interest due to the broad spectrum of biological activities associated with both the 1,3-benzodioxole and triazole scaffolds, including potential applications as anticancer and auxin receptor agonist agents.
Synthetic Strategy Overview
The multi-step synthetic pathway involves four key transformations:
-
Bromination (Appel Reaction): Conversion of the benzylic alcohol of this compound to the corresponding bromide.
-
Azidation: Nucleophilic substitution of the benzylic bromide with sodium azide to introduce the azide functionality.
-
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry): A copper(I)-catalyzed reaction between the synthesized azide and phenylacetylene to form the 1,2,3-triazole ring.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the aryl bromide with a variety of arylboronic acids to generate a library of substituted 1,3-benzodioxole derivatives.
Data Presentation
Table 1: Synthesis of Intermediates
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C₈H₆Br₂O₂ | 293.94 | 91 |
| 2 | 5-(Azidomethyl)-6-bromo-1,3-benzodioxole | C₈H₆BrN₃O₂ | 256.06 | 88 |
| 3 | 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | C₁₇H₁₃BrN₄O₂ | 385.22 | 82 |
Table 2: Suzuki-Miyaura Coupling of 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Various Boronic Acids[1]
| Derivative | Arylboronic Acid | Yield (%) |
| 6a | Isoxazol-5-ylboronic acid | 60 |
| 6l | (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid | 53 |
| 6m | (2-Morpholinopyridin-3-yl)boronic acid | 61 |
| Note: | Yields are for the isolated products after purification. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 5-Bromo-6-(bromomethyl)-1,3-benzodioxole
Reaction Principle: The Appel reaction converts the primary alcohol of this compound to the corresponding bromide using carbon tetrabromide and triphenylphosphine.
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-Bromo-6-(bromomethyl)-1,3-benzodioxole as a solid.
Step 2: Synthesis of 5-(Azidomethyl)-6-bromo-1,3-benzodioxole
Reaction Principle: A nucleophilic substitution reaction where the bromide of 5-Bromo-6-(bromomethyl)-1,3-benzodioxole is displaced by the azide anion from sodium azide.
Materials:
-
5-Bromo-6-(bromomethyl)-1,3-benzodioxole
-
Sodium azide (NaN₃)
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve 5-Bromo-6-(bromomethyl)-1,3-benzodioxole (1.0 eq) in anhydrous methanol.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(Azidomethyl)-6-bromo-1,3-benzodioxole.
Step 3: Synthesis of 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
Reaction Principle: A Huisgen 1,3-dipolar cycloaddition ("click chemistry") between the azide group of 5-(Azidomethyl)-6-bromo-1,3-benzodioxole and the alkyne group of phenylacetylene, catalyzed by a copper(I) species.
Materials:
-
5-(Azidomethyl)-6-bromo-1,3-benzodioxole
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
tert-Butanol/Water (1:1)
Procedure:
-
To a solution of 5-(Azidomethyl)-6-bromo-1,3-benzodioxole (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water, add copper(I) iodide (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole.
Step 4: General Protocol for Suzuki-Miyaura Coupling
Reaction Principle: A palladium-catalyzed cross-coupling reaction between the aryl bromide of the triazole intermediate and various arylboronic acids to form a new carbon-carbon bond.
Materials:
-
1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
Arylboronic acid (e.g., Isoxazol-5-ylboronic acid)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane/Water (4:1)
Procedure:
-
In a reaction vessel, combine 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), the respective arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Add a 4:1 mixture of dioxane and water to the vessel.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Partition the filtrate between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final derivative.
Biological Context: Auxin Signaling Pathway
Certain 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, ultimately controlling various aspects of plant growth and development. The synthesized derivatives may exert their biological effects by interacting with this pathway.
Application Notes and Protocols: (6-Bromo-1,3-benzodioxol-5-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-1,3-benzodioxol-5-yl)methanol, also known as 6-bromopiperonyl alcohol, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a brominated aromatic ring, a methylenedioxy group, and a primary alcohol, offers multiple sites for chemical modification. This allows for the strategic introduction of this scaffold into complex molecules, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, while the alcohol functionality can be readily oxidized or otherwise derivatized.
Key Synthetic Applications
The primary utility of this compound lies in its role as a precursor to a variety of functionalized benzodioxole derivatives. The key transformations include:
-
Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal). This aldehyde is a crucial intermediate for subsequent reactions such as Wittig reactions, reductive aminations, and condensations.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety serves as an excellent handle for various palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
-
Derivatization of the Hydroxymethyl Group: The alcohol can be converted into other functional groups, such as a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution, or an ether linkage.
Experimental Protocols
Oxidation of this compound to 6-bromo-1,3-benzodioxole-5-carbaldehyde
This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.
General Reaction Scheme:
Caption: Oxidation of the starting material.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or Celite®
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or Celite® to remove the chromium salts. Wash the filter cake with additional DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Condition | Typical Yield |
| Pyridinium chlorochromate | 1.5 eq. | 85-95% |
| Solvent | Anhydrous DCM | - |
| Temperature | Room Temperature | - |
| Reaction Time | 2-4 hours | - |
Multi-step Synthesis of 1-((6-Arylbenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoles via Suzuki-Miyaura Coupling
This multi-step protocol showcases the utility of this compound in a synthetic sequence involving functional group transformation and a subsequent palladium-catalyzed cross-coupling reaction.
Experimental Workflow:
Caption: Multi-step synthesis workflow.
Protocol 2a: Synthesis of 5-(Bromomethyl)-6-bromobenzo[d][1][2]dioxole
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add carbon tetrabromide (CBr₄, 1.2 eq.) and triphenylphosphine (PPh₃, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography (Hexane/Ethyl Acetate) to yield the product.
-
Typical Yield: 91%
-
Protocol 2b: Synthesis of 5-(Azidomethyl)-6-bromobenzo[d][1][2]dioxole
-
Dissolve 5-(Bromomethyl)-6-bromobenzo[d][1][2]dioxole (1.0 eq.) in methanol.
-
Add sodium azide (NaN₃, 1.5 eq.) and stir the mixture at room temperature for 12-16 hours.
-
Monitor by TLC. After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the azide.
-
Typical Yield: 88%
-
Protocol 2c: Synthesis of 1-((6-Bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
To a solution of 5-(Azidomethyl)-6-bromobenzo[d][1][2]dioxole (1.0 eq.) and phenylacetylene (1.1 eq.) in a t-butanol/water mixture (1:1), add sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor by TLC. After completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the triazole.
-
Typical Yield: 82%
-
Protocol 2d: Suzuki-Miyaura Coupling of the Triazole Intermediate
-
In a reaction vessel, combine 1-((6-Bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 eq.).
-
Seal the vessel and purge with an inert gas (e.g., Argon).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the final coupled product.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 92 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 110 | 12 | 78 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 16 | 81 |
Generalized Protocol for Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound or its aldehyde derivative with terminal alkynes.
Catalytic Cycle:
Caption: Sonogashira coupling catalytic cycle.
Materials:
-
This compound or 6-bromo-1,3-benzodioxole-5-carbaldehyde
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
Procedure:
-
To a degassed solution of the bromo-benzodioxole derivative (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and partition between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of this compound or its aldehyde derivative with primary or secondary amines.
Materials:
-
This compound or 6-bromo-1,3-benzodioxole-5-carbaldehyde
-
Amine (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add the bromo-benzodioxole derivative and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the desired arylamine by column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere where necessary.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes: Protocols for the Selective Oxidation of (6-Bromo-1,3-benzodioxol-5-yl)methanol to its Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the primary alcohol, (6-Bromo-1,3-benzodioxol-5-yl)methanol, to the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below utilize common and reliable oxidation reagents, offering a range of options to suit different laboratory setups and substrate sensitivities.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the carboxylic acid. For a substrate such as this compound, which contains an electron-rich aromatic ring, the choice of oxidant and reaction conditions is critical to ensure high yield and purity of the desired aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde. This aldehyde is a valuable intermediate for the synthesis of various biologically active molecules. This application note details four widely used and effective protocols for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation.
Comparison of Oxidation Protocols
The selection of an appropriate oxidation protocol depends on several factors including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired work-up procedure. The following table summarizes the key quantitative and qualitative aspects of the detailed protocols.
| Oxidation Protocol | Oxidizing Agent | Typical Reagent Equiv. | Solvent | Temp. (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate | 1.5 | Dichloromethane (DCM) | 25 (rt) | 2 - 4 | 85 - 95 | Readily available, reliable for many substrates. | Toxic chromium reagent, tedious work-up.[1][2][3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 1.1 - 1.5 | Dichloromethane (DCM) | 25 (rt) | 1 - 3 | 90 - 98 | Mild conditions, high yields, easy work-up.[4][5][6] | Reagent is expensive and potentially explosive. |
| Swern Oxidation | Oxalyl Chloride/DMSO | 1.5 (oxalyl chloride), 3.0 (DMSO) | Dichloromethane (DCM) | -78 to 25 | 1 - 2 | 90 - 98 | High yields, mild conditions, good for sensitive substrates. | Requires cryogenic temperatures, malodorous byproducts. |
| TEMPO-catalyzed | TEMPO (cat.), NaOCl | 0.1 (TEMPO), 1.2 (NaOCl) | DCM/Water | 0 - 25 | 0.5 - 2 | 90 - 97 | "Green" catalyst, mild conditions, selective. | Requires careful pH control, potential for halogenated byproducts. |
Experimental Protocols
The following are detailed experimental procedures for the oxidation of this compound to 6-bromo-1,3-benzodioxole-5-carbaldehyde.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This protocol utilizes the well-established Corey-Suggs reagent, PCC, for a reliable oxidation.[1][2][3]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (25 mL) and stir for an additional 15 minutes.
-
Pass the mixture through a short pad of silica gel, eluting with diethyl ether.
-
Collect the filtrate and concentrate it under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method employs a hypervalent iodine reagent, offering a mild and efficient alternative to chromium-based oxidants.[4][5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.2 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
After completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (20 mL).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 3: Swern Oxidation
The Swern oxidation is a very mild and high-yielding protocol that utilizes activated dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 mmol) in anhydrous DCM (10 mL) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (3.0 mmol) in anhydrous DCM (2 mL) to the cooled oxalyl chloride solution. Stir for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 mmol) to the mixture and stir for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 4: TEMPO-catalyzed Oxidation
This protocol offers a "greener" alternative using a catalytic amount of the stable nitroxyl radical TEMPO.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite solution (NaOCl, commercial bleach)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) and TEMPO (0.1 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add a solution of sodium hypochlorite (1.2 mmol) in saturated aqueous sodium bicarbonate solution (5 mL) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C to room temperature for 0.5-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of this compound to its corresponding aldehyde.
Caption: General workflow for the oxidation of the starting alcohol to the final aldehyde product.
References
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Application of (6-Bromo-1,3-benzodioxol-5-yl)methanol in Medicinal Chemistry: A Detailed Overview
(6-Bromo-1,3-benzodioxol-5-yl)methanol , a versatile synthetic intermediate, holds a significant position in medicinal chemistry. Its unique structure, featuring a brominated benzodioxole core with a reactive hydroxymethyl group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes, experimental protocols, and an overview of the therapeutic potential of compounds derived from this valuable building block.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse substituents, while the hydroxymethyl group can be readily modified or used as a handle for further chemical transformations.
Key therapeutic areas where derivatives of this compound have shown promise include:
-
Anticancer Agents: The 1,3-benzodioxole moiety is a common feature in a number of natural and synthetic compounds with antineoplastic properties. Derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells.[1]
-
Anti-inflammatory Agents: The benzodioxole scaffold is present in molecules designed to modulate inflammatory pathways. A notable example is the C5a receptor inverse agonist, NDT 9513727, which contains a 1,3-benzodioxol-5-ylmethyl moiety and has potential for treating inflammatory diseases.[2]
-
Antimicrobial and Other Biological Activities: The broader class of benzodioxole derivatives has demonstrated a wide spectrum of biological effects, including antimicrobial, analgesic, and anti-epileptic activities, highlighting the therapeutic potential of this chemical scaffold.
Quantitative Data on Biologically Active Derivatives
The following tables summarize the quantitative data for various 1,3-benzodioxole derivatives, showcasing their potential in different therapeutic areas. While not all of these compounds are directly synthesized from this compound, they represent the types of biological activities that can be achieved from this structural motif.
Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzodioxole-based thiosemicarbazones | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [3] |
| C6 (Rat Glioma) | 4.33 ± 1.04 | [3] | |
| 1,3-Benzodioxole arsenical conjugates | Molm-13 (Leukemia) | < 1 | [4] |
| K562 (Leukemia) | < 1 | [4] | |
| HL-60 (Leukemia) | < 1 | [4] | |
| A549 (Lung Adenocarcinoma) | < 1 | [4] |
Table 2: Tubulin Polymerization Inhibition by Benzodioxole Derivatives
| Compound Class | Assay Type | IC50 (µM) | Reference |
| 2-Anilinopyridyl-linked oxindoles | Tubulin Polymerization Inhibition | 1.84 - 2.43 | [5] |
| Dihydropyridine-3-carbonitriles | Tubulin Polymerization Inhibition | 17 ± 0.3 | [6] |
Experimental Protocols
This section provides a detailed experimental protocol for a key synthetic transformation starting from this compound, demonstrating its utility as a synthetic intermediate.
Protocol 1: Synthesis of 1-((6-bromobenzo[d][4][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
This multi-step protocol illustrates the conversion of the starting material to a more complex heterocyclic system, which can then undergo further modifications, such as Suzuki-Miyaura coupling.
Step 1: Synthesis of 5-bromo-6-(bromomethyl)benzo[d][4][7]dioxole
-
To a solution of (6-bromobenzo[d][4][7]dioxol-5-yl)methanol (1.0 g, 4.33 mmol) in dichloromethane (DCM, 20 mL), add triphenylphosphine (PPh3) (1.36 g, 5.19 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (CBr4) (1.72 g, 5.19 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Step 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][4][7]dioxole
-
Dissolve 5-bromo-6-(bromomethyl)benzo[d][4][7]dioxole (1.0 g, 3.40 mmol) in methanol (MeOH, 15 mL).
-
Add sodium azide (NaN3) (0.265 g, 4.08 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the azide product.
Step 3: Synthesis of 1-((6-bromobenzo[d][4][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
To a solution of 5-(azidomethyl)-6-bromobenzo[d][4][7]dioxole (0.5 g, 1.95 mmol) and phenylacetylene (0.22 g, 2.15 mmol) in a mixture of t-butanol and water (1:1, 10 mL), add sodium ascorbate (0.039 g, 0.20 mmol) and copper(II) sulfate pentahydrate (0.025 g, 0.10 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final triazole derivative.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: C5a Receptor Signaling Pathway and Inhibition.
Caption: Tubulin Polymerization Inhibition Workflow.
Caption: Synthetic Workflow from Starting Material.
References
- 1. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (6-Bromo-1,3-benzodioxol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of (6-Bromo-1,3-benzodioxol-5-yl)methanol. This versatile building block, featuring a brominated benzodioxole core, is a valuable precursor for the synthesis of a wide array of complex molecules in pharmaceutical and materials science research. The protocols outlined below cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Introduction
This compound, also known as 6-bromopiperonyl alcohol, serves as a key synthetic intermediate. The presence of the bromine atom on the benzodioxole ring allows for the strategic formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their high functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2][3] The resulting products, derivatives of piperonyl alcohol, are precursors to piperonal and other compounds with applications in fragrances, flavors, and pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide.[4][5] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in medicinally active compounds.
General Reaction Scheme:
Aryl Coupling Partner + this compound → Aryl-substituted 1,3-benzodioxole-5-yl)methanol
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound. Optimization is often necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 90-98 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 8 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 12 | 80-90 |
Note: Yields are representative and based on reactions with analogous aryl bromides. Actual yields may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to establish an inert atmosphere.[6]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[7] This reaction is a powerful tool for the vinylation of aryl halides.
General Reaction Scheme:
Alkene + this compound → Vinyl-substituted 1,3-benzodioxole-5-yl)methanol
Data Presentation: Representative Reaction Conditions
The following table provides typical conditions for the Heck reaction, which can serve as a starting point for reactions with this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | NMP | 120-140 | 16-24 | 65-80 |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (mw) | 0.5 | 50-70 |
| 4 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 130 | 18 | 60-75 |
Note: Yields are representative and based on reactions with analogous aryl bromides. Actual yields may vary.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry flask, add this compound, the palladium catalyst, and any solid ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir for the required duration.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]
General Reaction Scheme:
Terminal Alkyne + this compound → Alkynyl-substituted 1,3-benzodioxole-5-yl)methanol
Data Presentation: Representative Reaction Conditions
This table illustrates typical conditions for Sonogashira coupling reactions.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50-60 | 6-12 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | DMF | 70 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 50 | 10 | 70-80 |
Note: Yields are representative and based on reactions with analogous aryl bromides.[10] Actual yields may vary.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)[9]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[9]
-
Copper(I) iodide (CuI, 4-10 mol%)[9]
-
Amine base (e.g., Et₃N or DiPEA, 2-3 equiv)[9]
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[9]
-
Add the anhydrous solvent to dissolve the solids, followed by the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Sonogashira Coupling Logical Relationship
Caption: Key components of the Sonogashira cross-coupling reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of this compound. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide versatile and efficient pathways to a diverse range of substituted benzodioxole derivatives. The protocols and data presented herein serve as a valuable guide for researchers, facilitating the synthesis of novel compounds for applications in drug discovery and materials science. It is important to note that the reaction conditions provided are general starting points, and optimization may be necessary to achieve the best results for specific substrate combinations.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using (6-Bromo-1,3-benzodioxol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-1,3-benzodioxol-5-yl)methanol is a versatile building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a bromo substituent and a benzodioxole ring system, makes it a valuable precursor for creating more complex molecules through reactions like metal-catalyzed cross-coupling, functional group transformations, and cyclization reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazole derivatives, a class of heterocycles with significant interest in medicinal chemistry, starting from this compound.
Synthesis of 1,2,3-Triazole Derivatives
A robust synthetic pathway to novel 1,2,3-triazole derivatives involves a multi-step sequence starting with this compound. This pathway includes an Appel reaction to form the corresponding benzyl bromide, followed by a nucleophilic substitution with sodium azide, a Huisgen 1,3-dipolar cycloaddition (click reaction) to form the triazole ring, and a final Suzuki-Miyaura coupling to introduce further molecular diversity.[2]
Overall Synthetic Scheme
Caption: Multi-step synthesis of 1,2,3-triazole derivatives.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-6-(bromomethyl)benzo[d][2][3]dioxole (Appel Reaction)
This protocol describes the conversion of the starting alcohol to the corresponding benzyl bromide using Appel reaction conditions.[2]
Reaction: this compound → 5-Bromo-6-(bromomethyl)benzo[d][2][3]dioxole
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).
-
Stir the mixture for 10 minutes, then add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-Bromo-6-(bromomethyl)benzo[d][2][3]dioxole.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield |
|---|
| this compound | 5-Bromo-6-(bromomethyl)benzo[d][2][3]dioxole | CBr₄, PPh₃ | DCM | 91%[2] |
Step 2: Synthesis of 5-(Azidomethyl)-6-bromobenzo[d][2][3]dioxole (Nucleophilic Substitution)
This protocol outlines the conversion of the benzyl bromide to the corresponding benzyl azide.[2]
Reaction: 5-Bromo-6-(bromomethyl)benzo[d][2][3]dioxole → 5-(Azidomethyl)-6-bromobenzo[d][2][3]dioxole
Materials:
-
Sodium azide (NaN₃)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 5-Bromo-6-(bromomethyl)benzo[d][2][3]dioxole (1.0 eq) in anhydrous methanol.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-(Azidomethyl)-6-bromobenzo[d][2][3]dioxole.
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Yield |
|---|
| 5-Bromo-6-(bromomethyl)benzo[d][2][3]dioxole | 5-(Azidomethyl)-6-bromobenzo[d][2][3]dioxole | NaN₃ | MeOH | 88%[2] |
Step 3: Synthesis of 1-((6-Bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (Huisgen 1,3-Dipolar Cycloaddition)
This protocol details the "click chemistry" reaction to form the 1,2,3-triazole ring.[2] The Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide and an alkyne to give a 1,2,3-triazole.[4]
Reaction: 5-(Azidomethyl)-6-bromobenzo[d][2][3]dioxole + Phenylacetylene → 1-((6-Bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
Materials:
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 5-(Azidomethyl)-6-bromobenzo[d][2][3]dioxole (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O), add copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Yield |
|---|
| 5-(Azidomethyl)-6-bromobenzo[d][2][3]dioxole | 1-((6-Bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenylacetylene, CuI | 82%[2] |
Step 4: Synthesis of Substituted 1,2,3-Triazole Derivatives (Suzuki-Miyaura Coupling)
This general protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl substituents.[2]
Reaction: 1-((6-Bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole + Arylboronic acid → Substituted 1,2,3-Triazole Derivatives
Materials:
-
1-((6-Bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
Substituted arylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 1-((6-Bromobenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and triphenylphosphine (0.1 eq).
-
Degas the solvent mixture (e.g., Toluene/Ethanol/Water) and add it to the reaction flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted 1,2,3-triazole derivative.
Quantitative Data for Representative Compounds:
| Product Name | Yield |
|---|---|
| 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d][2][3]dioxol-5-yl)-2-(piperidin-1-yl)pyrimidine (6l) | 53%[2] |
| 4-(3-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo [d][2][3]dioxol-5-yl)pyridin-2-yl)morpholine (6m) | 61%[2] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling step.
Conclusion
This compound is a readily available starting material for the efficient synthesis of functionalized 1,2,3-triazole-containing heterocyclic compounds. The presented protocols provide a clear and reproducible pathway for the synthesis of these valuable molecules, which can be further diversified through Suzuki-Miyaura cross-coupling reactions. These methods are highly relevant for researchers in medicinal chemistry and drug discovery seeking to generate novel molecular scaffolds.
References
Application Notes and Protocols: Etherification of (6-Bromo-1,3-benzodioxol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the etherification of (6-Bromo-1,3-benzodioxol-5-yl)methanol, a key intermediate in the synthesis of various biologically active molecules. The protocols described herein are based on the robust and widely applicable Williamson ether synthesis.
Introduction
The etherification of alcohols is a fundamental transformation in organic synthesis, crucial for the construction of a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. This compound is a valuable building block, and the conversion of its hydroxyl group to an ether linkage opens avenues for further molecular elaboration and the synthesis of novel compounds with potential therapeutic applications. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a reliable method for achieving this transformation.[1][2] This document presents two effective protocols for the etherification of this compound using either a strong base (Sodium Hydride) or a milder base (Potassium Carbonate).
Chemical Reaction Scheme
Figure 1: General reaction scheme for the etherification of this compound.
Data Presentation
The following table summarizes the quantitative data for a representative etherification of this compound with methyl iodide using Protocol A.
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Methyl Iodide |
| Base | Sodium Hydride (60% dispersion in mineral oil) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Molar Ratio (Alcohol:Base:Alkyl Halide) | 1 : 1.2 : 1.1 |
| Yield | 85-95% (expected) |
| Purity (post-purification) | >98% |
Experimental Protocols
Two detailed protocols for the etherification of this compound are provided below. Protocol A employs a strong base, sodium hydride, which is suitable for a wide range of primary alcohols and typically provides high yields.[3][4] Protocol B utilizes a milder base, potassium carbonate, which can be advantageous when dealing with base-sensitive substrates.[5][6]
Protocol A: Etherification using Sodium Hydride (NaH)
This protocol is highly effective for the etherification of primary alcohols and generally proceeds to completion.[3][4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (or DMF) to dissolve the starting material.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Add water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.
Protocol B: Etherification using Potassium Carbonate (K₂CO₃)
This protocol employs a milder base and is suitable for substrates that may be sensitive to stronger bases.[5][6]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Acetonitrile or N,N-dimethylformamide (DMF)
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent and Reagent Addition: Add acetonitrile (or DMF) to the flask, followed by the alkyl halide (1.2-1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from 6 to 24 hours depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or diethyl ether and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the etherification of this compound via the Williamson ether synthesis.
Caption: Experimental workflow for the Williamson ether synthesis.
References
Application Notes and Protocols: (6-Bromo-1,3-benzodioxol-5-yl)methanol in the Preparation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dysregulation of protein kinases is a fundamental mechanism in the progression of numerous diseases, most notably cancer. This has led to the intensive development of small molecule kinase inhibitors as targeted therapeutic agents. The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its incorporation into kinase inhibitor designs can offer unique steric and electronic properties that contribute to potent and selective inhibition.[1][2] (6-Bromo-1,3-benzodioxol-5-yl)methanol is a key starting material that provides a versatile platform for the synthesis of diverse kinase inhibitors, particularly those featuring a quinazoline or triazole core. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space.
These application notes provide detailed protocols for the synthesis of kinase inhibitor precursors from this compound and discuss their potential applications in targeting key kinases such as Src, Abl, EGFR, and VEGFR.
Data Presentation
The 1,3-benzodioxole moiety is a key component of several potent kinase inhibitors. The following table summarizes the inhibitory activities of selected compounds featuring this scaffold, demonstrating its importance in achieving high-potency inhibition against various cancer-related kinases.
| Compound Name/Analog | Target Kinase(s) | IC50 (nM) | Reference/Notes |
| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | c-Src, Abl | Low nM | A highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[1] |
| Quinazoline-based triazole hybrid (Compound 5b) | EGFR | 20,710 | A hybrid molecule incorporating both quinazoline and triazole scaffolds, showing superior potency to the standard, Erlotinib.[2] |
| Indole-2-one derivative with a 1,2,3-triazole scaffold (Compound 13d) | VEGFR-2 | 26.38 | Demonstrated better kinase inhibitory activity than sunitinib.[3] |
| 1,4-naphthoquinone-1,2,3-triazole hybrid (Compound 4a) | CDK2, FLT4, PDGFRA | - | Showed inhibition of 51-87% at a concentration of 10 µM. |
| 1,4-naphthoquinone-1,2,3-triazole hybrid (Compound 4i) | CDK2, FLT4, PDGFRA | - | Showed inhibition of 51-87% at a concentration of 10 µM. |
| 4-aminoquinazoline derivative with a 1,2,3-triazole core (Compound 25a) | ERK | 24,600 | The most active compound in BT-20 cells with a selectivity index of 3.25.[4] |
| 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrid (Compound 19) | EGFR | 313 | A highly effective EGFR inhibitor that halted the HePG-2 cell cycle at the G0/G1 phase.[5] |
| Coumarin-tetrazole hybrid (Compound 10) | EGFR, VEGFR-2, CDK-2 | - | Considered a multi-targeted kinase inhibitor. |
| Coumarin-triazole hybrids (Compounds 13 & 15) | CDK-2 | 500 & 480 | Showed excellent activity against CDK-2/cyclin A2. |
Experimental Protocols
The following protocols describe the synthesis of key intermediates from this compound, which can be further elaborated to generate a library of potential kinase inhibitors.
Protocol 1: Synthesis of 5-bromo-6-(bromomethyl)benzo[d][2][6]dioxole
This protocol details the conversion of the primary alcohol of the starting material to a more reactive bromomethyl group, a key step for subsequent nucleophilic substitutions.
Materials:
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (6-bromobenzo[d][2][6]dioxol-5-yl)methanol in dry dichloromethane (DCM).
-
Add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-(bromomethyl)benzo[d][2][6]dioxole.
Protocol 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][2][6]dioxole
This protocol describes the conversion of the bromomethyl intermediate to an azidomethyl compound, a precursor for "click chemistry" reactions.
Materials:
Procedure:
-
Dissolve 5-bromo-6-(bromomethyl)benzo[d][2][6]dioxole in methanol (MeOH).
-
Add sodium azide (NaN3) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 5-(azidomethyl)-6-bromobenzo[d][2][6]dioxole.
Protocol 3: Synthesis of 1-((6-bromobenzo[d][2][6]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole via Huisgen 1,3-Dipolar Cycloaddition
This "click chemistry" protocol allows for the efficient formation of a stable triazole ring, a common scaffold in kinase inhibitors.
Materials:
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Suitable solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
To a solution of 5-(azidomethyl)-6-bromobenzo[d][2][6]dioxole and phenylacetylene in a suitable solvent system, add a catalytic amount of copper(I) iodide (CuI).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-((6-bromobenzo[d][2][6]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole.
Protocol 4: Suzuki-Miyaura Coupling for Further Diversification
The bromine atom on the benzodioxole ring of the triazole product from Protocol 3 can be used for Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents, thus creating a library of potential kinase inhibitors.
Materials:
-
1-((6-bromobenzo[d][2][6]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
In a reaction vessel, combine 1-((6-bromobenzo[d][2][6]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the desired boronic acid, the palladium catalyst, and the base in the solvent mixture.
-
Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the final coupled product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and methodologies relevant to the synthesis and application of kinase inhibitors derived from this compound.
Caption: Synthetic workflow from the starting material to a diversified library of potential kinase inhibitors.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking studies of novel 1,2,3-triazole-quinazolines as antiproliferative agents displaying ERK inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Benzodioxole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the introduction of various functional groups onto the 1,3-benzodioxole ring, a key scaffold in medicinal chemistry and natural product synthesis. This document details experimental protocols for common functionalization strategies, including electrophilic aromatic substitution, directed ortho-lithiation, and palladium-catalyzed cross-coupling reactions. Quantitative data is summarized in tables for comparative analysis, and reaction pathways are illustrated with diagrams.
Electrophilic Aromatic Substitution
The electron-rich nature of the 1,3-benzodioxole ring makes it amenable to electrophilic aromatic substitution. The methylenedioxy group is an activating, ortho-, para-director. Substitution typically occurs at the 5-position, which is para to one of the oxygen atoms and less sterically hindered.
Nitration
Nitration introduces a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amine.
Quantitative Data for Nitration of Benzodioxole Derivatives
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1,3-Benzodioxole | HNO₃ (d=1.4) | Glacial Acetic Acid | 15-25 | Overnight | 5-Nitro-1,3-benzodioxole | 90.6 | [1] |
| 5-Bromo-1,3-benzodioxole | Conc. HNO₃ | Glacial Acetic Acid | 15-25 | Not Specified | 5-Bromo-6-nitro-1,3-benzodioxole | High | [2] |
| 5-Bromo-1,3-benzodioxole | Conc. HNO₃ / Conc. H₂SO₄ | Glacial Acetic Acid | 0-10 | Not Specified | 5-Bromo-6-nitro-1,3-benzodioxole | Not Specified | [3] |
Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole [1]
-
In a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.
-
Maintain the temperature of the mixture between 15-25 °C using a water bath.
-
Prepare the nitrating mixture by adding 9 ml of nitric acid (d=1.4) to 30 ml of glacial acetic acid.
-
Add the nitrating mixture dropwise to the stirred solution of 1,3-benzodioxole.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Filter the precipitated crystals under suction and wash with water.
-
Recrystallize the crude product from alcohol to obtain 5-nitro-1,3-benzodioxole.
Diagram: Electrophilic Nitration of 1,3-Benzodioxole
Caption: Pathway for the electrophilic nitration of 1,3-benzodioxole.
Halogenation (Bromination)
Bromination is a common method to introduce a halogen atom, which can then be used as a handle for further functionalization, such as in cross-coupling reactions.
Quantitative Data for Bromination of 1,3-Benzodioxole
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Br₂ | Acetic Acid | Room Temp. | 2 | 5-Bromo-1,3-benzodioxole | ~70 (with dibromide byproduct) | [4] |
| NH₄Br / 30% H₂O₂ | Acetic Acid | Room Temp. | Not Specified | 5-Bromo-1,3-benzodioxole | Good | [4] |
Experimental Protocol: Bromination of 1,3-Benzodioxole with Ammonium Bromide and Hydrogen Peroxide [4]
-
In a 25 mL two-necked round-bottomed flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).
-
Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture.
-
Stir the contents at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-1,3-benzodioxole.
Formylation
The introduction of a formyl group to produce aldehydes like piperonal is a crucial transformation. The Vilsmeier-Haack and Rieche reactions are common methods.
Quantitative Data for Formylation of 1,3-Benzodioxole
| Reaction Type | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Vilsmeier-Haack | N-methylformanilide / SOCl₂ | Toluene | <15 | Piperonal | 20-30 (unpurified) | [5] |
| Rieche | Dichloromethyl methyl ether / TiCl₄ | Dichloromethane | 0 to RT | 2-Formyl-3,5-dimethoxyphenol* | 94 | [6] |
*Note: This example is for a substituted phenol, illustrating the Rieche formylation conditions.
Experimental Protocol: Vilsmeier-Haack Synthesis of Piperonal [5]
-
In a 4-neck round-bottom flask, charge 86.32 g of N-methylformanilide and cool to <5 °C.
-
Add 75.98 g of thionyl chloride dropwise over 1.5 hours, maintaining the temperature below 15 °C.
-
After addition, warm the mixture to room temperature and let it stand for 2 hours.
-
Heat to approximately 45 °C under reduced pressure for 1 hour to remove excess thionyl chloride.
-
Add 78.00 g of 1,2-methylenedioxybenzene dropwise, keeping the internal temperature below 15 °C.
-
Pour the reaction mixture into an equal volume of deionized water and extract with toluene (3 x 100 mL).
-
Remove the toluene by distillation, and distill the residue under vacuum to obtain piperonal.
Diagram: General Workflow for Benzodioxole Functionalization
Caption: A generalized workflow for the synthesis of functionalized benzodioxoles.
Directed Ortho-Lithiation
Directed ortho-lithiation (DoM) allows for the regioselective introduction of functional groups at the 2-position of the benzodioxole ring, a position not readily accessible through electrophilic substitution. The oxygen atoms of the dioxole ring coordinate to the lithium reagent, directing deprotonation to the adjacent C-H bond.
Experimental Protocol: General Procedure for Ortho-Lithiation and Electrophilic Quench
This is a general protocol based on the principles of directed ortho-metalation of aromatic ethers. Conditions may require optimization for specific electrophiles.
-
To a solution of 1,3-benzodioxole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the desired electrophile (e.g., N,N-dimethylformamide for formylation, a trialkylsilyl chloride for silylation) (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group, typically at the 5-position, to form ketones which are valuable intermediates.
Quantitative Data for Friedel-Crafts Acylation of 1,3-Benzodioxole
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Butanoyl Chloride | ZnO / ZnCl₂ | Dichloromethane | 0-5 | 1-(1,3-Benzodioxol-5-yl)butan-1-one | Not specified | [7] |
| Acetic Anhydride | Zinc chloride / Alumina | Trifluoromethylbenzene | Not specified | 3,4-Methylenedioxyacetophenone | 90 | [4] |
| Propionic Anhydride | Aquivion SO₃H | None | 120 | 1-(Benzo[d][2][4]dioxol-5-yl)propan-1-one | High conversion | [8] |
Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride [4]
-
In a 1L three-necked flask, add 500 mL of trifluoromethylbenzene and 272.6 g of zinc chloride/aluminum trioxide (10 wt% loading).
-
Slowly add 56.1 g (0.55 mol) of acetic anhydride dropwise under stirring.
-
After the addition is complete, slowly add a solution of 61.0 g (0.5 mol) of 1,3-benzodioxole in 100 mL of trifluoromethylbenzene.
-
After the reaction is complete, perform a liquid-liquid extraction.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Dry the product to obtain 3,4-methylenedioxyacetophenone.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. Halogenated benzodioxoles are common starting materials for these transformations.
Quantitative Data for Suzuki-Miyaura Coupling of Brominated Benzodioxole Derivatives
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Bromo-6-nitro-1,3-benzodioxole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Toluene | Not specified | Typical for Suzuki | [3] |
| 1-((6-Bromobenzo[d][2][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Arylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/Water | 80-100 | 33-89 | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative [10]
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), PdCl₂(PPh₃)₂ (0.05-0.1 eq), triphenylphosphine (0.1-0.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane and a small amount of water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 7. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Synthetic Strategies for 6-Amino-1,3-benzodioxole-5-carbaldehyde from Substituted Benzodioxoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-1,3-benzodioxole-5-carbaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. Two primary synthetic routes starting from readily available substituted benzodioxoles are presented: the nitration and subsequent reduction of piperonal, and the direct formylation of 1,3-benzodioxol-5-amine.
Introduction
6-Amino-1,3-benzodioxole-5-carbaldehyde, also known as 6-aminopiperonal, is a key building block in the synthesis of various biologically active molecules. Its unique structure, featuring a benzodioxole ring with amino and aldehyde functionalities, makes it a versatile precursor for the development of novel therapeutic agents and other fine chemicals. The following protocols detail reliable methods for its preparation from common starting materials.
Synthetic Routes Overview
Two principal synthetic pathways have been established for the synthesis of 6-amino-1,3-benzodioxole-5-carbaldehyde:
-
Route 1: A two-step synthesis commencing with the nitration of piperonal (1,3-benzodioxole-5-carbaldehyde) to yield 6-nitro-1,3-benzodioxole-5-carbaldehyde, followed by the reduction of the nitro group to an amine.
-
Route 2: A single-step approach involving the direct formylation of 1,3-benzodioxol-5-amine using the Vilsmeier-Haack reaction.
The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration then Reduction | Route 2: Formylation |
| Starting Material | Piperonal (1,3-benzodioxole-5-carbaldehyde) | 1,3-Benzodioxol-5-amine |
| Key Intermediates | 6-Nitro-1,3-benzodioxole-5-carbaldehyde | None |
| Overall Yield | ~60-70% (over two steps) | ~77% (reported for similar substrates) |
| Number of Steps | 2 | 1 |
| Reagents | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Formylating agent (e.g., DMF/POCl₃) |
| Advantages | Readily available and inexpensive starting material. Well-established and high-yielding nitration step. | Fewer synthetic steps, potentially faster overall process. |
| Disadvantages | Two-step process, requires handling of strong acids and potentially hazardous reducing agents. | Starting material may be less common and more expensive. The Vilsmeier-Haack reagent can be harsh. |
Mandatory Visualization: Synthetic Workflow Diagrams
Caption: Synthetic Route 1 from Piperonal.
Caption: Synthetic Route 2 from 1,3-Benzodioxol-5-amine.
Experimental Protocols
Route 1: From Piperonal
Step 1: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde (Nitration)
Protocol 1A: Using Fuming Nitric Acid and Acetic Acid
-
Materials:
-
Piperonal (25 g)
-
Fuming nitric acid (60 mL)
-
Glacial acetic acid (40 mL)
-
Ethanol (for recrystallization)
-
Ice bath
-
Stirring apparatus
-
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, cautiously mix 60 mL of fuming nitric acid and 40 mL of glacial acetic acid.
-
While maintaining the temperature below 5 °C, add 25 g of piperonal to the mixed acid in portions with continuous stirring.
-
Continue stirring the reaction mixture for 6 hours, ensuring the temperature remains below 5 °C.
-
Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize from ethanol to obtain pure 6-nitro-1,3-benzodioxole-5-carbaldehyde.
-
-
Expected Yield: Approximately 24 g (74%).[1]
Protocol 1B: Using Concentrated Nitric Acid
-
Materials:
-
Piperonal (1 g, 6.66 mmol)
-
Concentrated nitric acid (3.3 mL)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Ice bath
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, suspend 1 g of piperonal in 3.3 mL of concentrated nitric acid at room temperature with vigorous magnetic stirring.
-
A color change from colorless to yellow should be observed immediately.
-
Monitor the reaction by thin-layer chromatography (TLC); it is typically complete within 15 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the yellow solid by filtration and wash with saturated sodium bicarbonate solution, followed by distilled water until the filtrate is neutral (pH 7).
-
-
Expected Yield: Approximately 95%.[2]
Step 2: Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde (Reduction)
Protocol 2A: Reduction with Tin(II) Chloride
-
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Reflux apparatus
-
-
Procedure:
-
To a stirred suspension of 6-nitro-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add tin(II) chloride dihydrate (4.0 eq) followed by concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 2B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
-
Materials:
-
6-Nitro-1,3-benzodioxole-5-carbaldehyde
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) or Ammonium formate (HCOONH₄) as a hydrogen source
-
Methanol or Ethanol
-
Hydrogenation apparatus
-
-
Procedure (with H₂ gas):
-
Dissolve 6-nitro-1,3-benzodioxole-5-carbaldehyde in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
-
Procedure (with Ammonium Formate):
-
In a round-bottom flask, dissolve 6-nitro-1,3-benzodioxole-5-carbaldehyde in methanol.
-
Add ammonium formate (3-5 equivalents) and a catalytic amount of 10% Pd/C.
-
Stir the mixture at room temperature or gentle heat (40-60 °C) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and wash the filter cake with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the product.
-
Route 2: From 1,3-Benzodioxol-5-amine
Step 1: Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde (Vilsmeier-Haack Formylation)
-
Materials:
-
1,3-Benzodioxol-5-amine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.0-1.5 equivalents) to the DMF with stirring to form the Vilsmeier reagent. The reaction is exothermic.
-
To this freshly prepared Vilsmeier reagent, add a solution of 1,3-benzodioxol-5-amine (1.0 equivalent) in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Yield: A yield of approximately 77% can be expected based on similar formylation reactions of electron-rich aromatic amines.[1]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle fuming nitric acid, concentrated hydrochloric acid, and phosphorus oxychloride with extreme caution as they are highly corrosive.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources when performing catalytic hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (6-Bromo-1,3-benzodioxol-5-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step involves the electrophilic bromination of piperonal (1,3-benzodioxole-5-carbaldehyde) to produce 6-bromopiperonal. The second step is the selective reduction of the aldehyde group of 6-bromopiperonal to the corresponding alcohol, this compound.
Q2: What are the critical factors affecting the yield of the bromination step?
A2: The key factors influencing the yield of 6-bromopiperonal are the choice of brominating agent, reaction temperature, and the purity of the starting material. Over-bromination leading to di-substituted products and unreacted starting material are the primary sources of yield loss.
Q3: Which reducing agent is most suitable for the conversion of 6-bromopiperonal to the target alcohol?
A3: Sodium borohydride (NaBH₄) is the most commonly used reagent for this reduction due to its high selectivity for aldehydes, mild reaction conditions, and operational simplicity.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the bromination and reduction steps. By comparing the spots of the reaction mixture with the starting material and product standards, you can determine the reaction's completion.
Experimental Protocols
Step 1: Synthesis of 6-Bromopiperonal
This protocol details the direct bromination of piperonal.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Sodium bisulfite solution (10%)
-
Deionized water
Equipment:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve piperonal (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
The crude 6-bromopiperonal will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a 10% sodium bisulfite solution to remove any unreacted bromine, followed by a final wash with water.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.
Step 2: Synthesis of this compound
This protocol describes the reduction of 6-bromopiperonal using sodium borohydride.
Materials:
-
6-Bromopiperonal
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-bromopiperonal (1.0 eq) in methanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add 1 M hydrochloric acid to quench the excess NaBH₄ and adjust the pH to ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | Bromination | Piperonal, Bromine | Glacial Acetic Acid | 75-85 | >97 | 128-132[1] |
| 2 | Reduction | 6-Bromopiperonal, NaBH₄ | Methanol | 90-98 | >98 | 88-92 |
Troubleshooting Guides
Issue 1: Low Yield in Bromination Step (Synthesis of 6-Bromopiperonal)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor progress using TLC until the starting material spot disappears. - Check the quality of the bromine and ensure it has not degraded. |
| Over-bromination (Formation of Di-bromo product) | - Maintain a low reaction temperature (below 10 °C) during the bromine addition. - Avoid using a large excess of bromine. A slight excess (1.05 eq) is usually sufficient. |
| Loss during Work-up | - Ensure complete precipitation of the product by using a sufficient amount of ice. - Minimize the loss during filtration and washing steps. |
Issue 2: Impurities in the Final Product (this compound)
| Possible Cause | Suggested Solution |
| Unreacted 6-Bromopiperonal | - Ensure a slight excess of NaBH₄ is used. - Allow for sufficient reaction time. Monitor by TLC. |
| Side Products from Reduction | - Perform the reaction at a low temperature (0 °C) to minimize side reactions. - Use a high-purity solvent. |
| Inefficient Purification | - For high purity, column chromatography is recommended. Use an appropriate eluent system (e.g., hexane/ethyl acetate). - If recrystallizing, choose a suitable solvent system and allow for slow crystal growth. |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the bromination step.
References
Purification of crude (6-Bromo-1,3-benzodioxol-5-yl)methanol by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude (6-Bromo-1,3-benzodioxol-5-yl)methanol by column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC development chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system by running TLC plates of the crude material.
-
A good starting point for this compound, a polar aromatic alcohol, is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.3 for the desired compound to ensure good separation.[1] A related compound showed an Rf of 0.5 in a 1:1 (v/v) mixture of hexane-ethyl acetate, suggesting a less polar mixture (e.g., 3:1 or 4:1 hexane:ethyl acetate) might be a good starting point for the target compound.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed from disturbance.
-
Drain the solvent until the level is just at the top of the sand. Never let the column run dry.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
For samples with poor solubility, a "dry loading" technique is recommended.[3] This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then carefully adding this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (e.g., using a pump or an inert gas line) to force the solvent through the column at a steady rate.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
If a gradient elution is required (i.e., increasing the polarity of the eluent over time), gradually increase the proportion of the more polar solvent (ethyl acetate in this case). This can help to elute the desired compound more efficiently if it is strongly retained on the column.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp, as aromatic compounds are typically UV-active.[4] Stains such as vanillin or p-anisaldehyde can also be used for visualizing alcohols.[4]
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes key quantitative data relevant to the column chromatography of this compound and similar compounds.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | A common and effective solvent system for moderately polar compounds. |
| Rf Value (Target) | ~0.2 - 0.3 | Ideal for good separation in the chosen solvent system.[1] |
| Rf Value (Example) | 0.5 | For a similar compound in 1:1 (v/v) Hexane:Ethyl Acetate.[5] |
| Typical Yield | >80% | Yields can vary depending on the purity of the crude material and the success of the separation. A purification of a similar compound yielded 80%.[5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound by column chromatography.
Q1: My compound is not moving down the column, or is moving very slowly.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. If the compound is very polar and still does not move with 100% ethyl acetate, a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[6]
Q2: My compound is coming off the column too quickly, resulting in poor separation from impurities.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane. Start with a less polar solvent mixture and gradually increase the polarity if needed.
Q3: The spots on my TLC plate are streaking or tailing.
-
Possible Cause 1: The sample is overloaded on the column.
-
Solution 1: Use a larger column or reduce the amount of crude material being purified.
-
Possible Cause 2: The compound is interacting strongly with the acidic silica gel. This compound has a hydroxyl group which can lead to such interactions.
-
Solution 2: Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to neutralize the silica gel.[7]
-
Possible Cause 3: The sample was not fully dissolved when loaded onto the column.
-
Solution 3: Ensure complete dissolution of the sample in the loading solvent. If solubility is an issue, use the dry loading technique.[5]
Q4: I can't see my compound on the TLC plate.
-
Possible Cause 1: The compound is not UV-active. While this compound is expected to be UV-active due to its aromatic ring, some impurities may not be.
-
Solution 1: Use a chemical stain for visualization. Potassium permanganate stain is effective for visualizing alcohols and other oxidizable groups.[8] Vanillin and p-anisaldehyde stains are also excellent for visualizing alcohols.[4]
-
Possible Cause 2: The concentration of the compound in the collected fractions is too low to be detected.
-
Solution 2: Concentrate a small portion of the fraction and re-spot it on the TLC plate.
Q5: The separation between my desired compound and an impurity is very poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Systematically screen different solvent systems using TLC. Try solvent mixtures with different selectivities, for example, replacing ethyl acetate with diethyl ether or dichloromethane. Running a slower column (i.e., with a lower flow rate) can sometimes improve resolution.
Q6: My compound seems to be decomposing on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine. This can be done by washing the packed column with an eluent containing 1-2% triethylamine before loading the sample. Alternatively, use a different stationary phase like neutral alumina.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the column chromatography process.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for common column chromatography issues.
References
Technical Support Center: Bromination of 1,3-Benzodioxole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the electrophilic bromination of 1,3-benzodioxole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 1,3-benzodioxole?
A1: The most prevalent side reactions include:
-
Over-bromination: Formation of di- or poly-brominated products is common, especially when using strong brominating agents like molecular bromine (Br₂).[1]
-
Cleavage of the Dioxole Ring: The acetal-like structure of the 1,3-benzodioxole ring is susceptible to hydrolysis and cleavage under strong acidic conditions, which can lead to the formation of catechol and other degradation products.[1]
-
Oxidation: Unwanted oxidation of the substrate or product can occur, particularly with highly reactive brominating systems.[2]
-
Benzylic Bromination: If the 1,3-benzodioxole derivative has an alkyl substituent, bromination can occur at the benzylic position via a radical mechanism, especially when using N-bromosuccinimide (NBS) with a radical initiator.[3][4]
Q2: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?
A2: To favor mono-bromination, you should control the reactivity of the electrophile. Strategies include:
-
Use Milder Brominating Agents: Instead of elemental bromine, consider using reagents like N-bromosuccinimide (NBS) or systems that generate the electrophile in situ, such as ammonium bromide with hydrogen peroxide.[1][5]
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent, using just one equivalent or slightly less relative to the substrate.
-
Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0°C) can help to reduce the rate of the second bromination reaction.[1]
Q3: What conditions can lead to the decomposition of the 1,3-benzodioxole ring?
A3: The 1,3-benzodioxole ring is sensitive to strong acids.[1] The use of powerful Lewis acids (like AlCl₃ or FeCl₃) as catalysts, often employed in Friedel-Crafts type reactions, or highly acidic reaction media can promote the cleavage of the methylene bridge.[1][6] It is advisable to use milder conditions or alternative protocols that do not require strong acids.
Q4: How can I control the regioselectivity of the bromination on the aromatic ring?
A4: The 1,3-benzodioxole moiety is an activating group and directs electrophilic substitution to the positions ortho to the oxygen atoms (positions 4 and 5). Achieving high regioselectivity can be challenging.[7] The choice of solvent and brominating agent can influence the isomeric ratio of the products. For instance, an iso-amyl nitrite/HBr system in dichloromethane has been shown to selectively produce 4-bromobenzodioxole.[8][9]
Troubleshooting Guides
Problem 1: Low yield of desired mono-brominated product and significant formation of di-brominated species.
| Probable Cause | Recommended Solution |
| Overly Reactive Brominating Agent: Elemental bromine (Br₂) is highly reactive with activated rings like 1,3-benzodioxole.[1] | Switch to a milder brominating agent such as N-bromosuccinimide (NBS) or an oxidative bromination method (e.g., H₂O₂/HBr or NH₄Br/H₂O₂).[1][5] |
| Incorrect Stoichiometry: Using an excess of the brominating agent will drive the reaction towards di-bromination. | Use 1.0 equivalent or slightly less of the brominating agent. Monitor the reaction closely using TLC to stop it once the starting material is consumed. |
| High Reaction Temperature: Higher temperatures increase the reaction rate, often favoring the formation of the thermodynamically stable di-brominated product. | Maintain a low reaction temperature (e.g., 0°C or below) throughout the addition of the brominating agent and the course of the reaction.[1] |
Problem 2: TLC analysis shows a complex mixture of products and baseline material, suggesting decomposition.
| Probable Cause | Recommended Solution |
| Acid-Catalyzed Ring Cleavage: The 1,3-benzodioxole ring is unstable in the presence of strong acids, leading to hydrolysis of the methylene acetal.[1] | Avoid using strong Lewis or Brønsted acids as catalysts. If an acid is required, use the minimum effective amount. Consider non-acidic bromination protocols. |
| Oxidation of the Substrate: The electron-rich aromatic ring can be susceptible to oxidation by the brominating agent or byproducts.[2] | Choose a brominating system with lower oxidative potential. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation. |
Problem 3: Bromination occurs on an alkyl side-chain instead of the aromatic ring.
| Probable Cause | Recommended Solution |
| Radical Reaction Conditions: The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light promotes free-radical substitution at the benzylic position.[3][4] | To achieve aromatic bromination, ensure the reaction is performed in the dark and without radical initiators. Polar solvents typically favor electrophilic aromatic substitution over radical reactions. |
Data Presentation
Table 1: Comparison of Yields for Mono-bromination of 1,3-Benzodioxole under Various Conditions
| Brominating System | Substrate | Product | Solvent | Yield (%) | Reference |
| Br₂ | 1,3-Benzodioxole | 5-Bromo-1,3-benzodioxole | Dichloromethane | ~70% (with dibromination) | [1] |
| iso-Amyl nitrite / HBr | 1,3-Benzodioxole | 4-Bromo-1,3-benzodioxole | Dichloromethane | 90% | [8][9] |
| iso-Amyl nitrite / HBr | 1,3-Benzodioxole | 4-Bromo-1,3-benzodioxole | Diethyl ether | 80% | [8][9] |
| iso-Amyl nitrite / HBr | 1,3-Benzodioxole | 4-Bromo-1,3-benzodioxole | Acetonitrile | 65% | [8][9] |
| I₂O₅ / KBr | Piperonyl aldehyde | 6-Bromopiperonal | Water | 85% | [10] |
| Pyridinium tribromide | 1,3-Benzodioxole | 5-Bromo-1,3-benzodioxole | Acetic Acid | 93% | [7] |
Experimental Protocols
Protocol 1: Oxidative Bromination using Ammonium Bromide and H₂O₂[5]
-
Charge a two-necked round-bottomed flask with the 1,3-benzodioxole derivative (2 mmol) and ammonium bromide (2.2 mmol).
-
Add acetic acid (4 mL) to dissolve the solids.
-
Add 30% hydrogen peroxide (H₂O₂, 2.2 mmol) dropwise to the stirring reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 2: Regioselective Bromination using iso-Amyl Nitrite and HBr[8][9]
-
In a suitable flask, dissolve the 1,3-benzodioxole substrate (1 equiv) in dichloromethane.
-
Add iso-amyl nitrite (2 equiv) to the solution.
-
Cool the mixture in an ice bath and add 48% hydrobromic acid (HBr, 1.5 equiv) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo to obtain the product.
Protocol 3: Benzylic Bromination using NBS[4]
Caution: This protocol is for brominating an alkyl side-chain, not the aromatic ring.
-
Dissolve the alkyl-substituted 1,3-benzodioxole derivative in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp if necessary to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is complete when all the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the benzylic bromide.
Visualizations
Caption: Reaction scheme showing the desired bromination pathway versus common side reactions.
Caption: Troubleshooting workflow for identifying and solving common bromination issues.
Caption: Regioselectivity in the electrophilic bromination of the 1,3-benzodioxole nucleus.
References
- 1. Piperonal from 1,3-benzodioxole? [chemistry.mdma.ch]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimization of reaction conditions for (6-Bromo-1,3-benzodioxol-5-yl)methanol derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of (6-Bromo-1,3-benzodioxol-5-yl)methanol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound.
Etherification (e.g., Williamson Ether Synthesis)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the alcohol: The base used may not be strong enough to fully deprotonate the hydroxyl group.[1] 2. Poor quality of alkylating agent: The alkyl halide or other alkylating agent may have degraded. 3. Reaction temperature is too low: The reaction may be kinetically slow at lower temperatures. 4. Steric hindrance: A bulky alkylating agent may hinder the SN2 reaction.[2][3] | 1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF.[1][3] 2. Use a fresh or purified alkylating agent. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. If possible, use a less sterically hindered alkylating agent. For secondary or tertiary alkyl groups, consider alternative etherification methods. |
| Formation of Elimination Byproduct | 1. Use of a secondary or tertiary alkyl halide: These substrates are prone to E2 elimination, especially with a strong base.[1][3] 2. High reaction temperature: Higher temperatures can favor elimination over substitution. | 1. The Williamson ether synthesis works best with primary alkyl halides.[3] If a secondary alkyl group is required, consider converting the alcohol to a good leaving group (e.g., tosylate) and reacting it with an alkoxide. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of base or alkylating agent: The stoichiometry of the reactants may be incorrect. 2. Short reaction time: The reaction may not have reached completion. | 1. Use a slight excess (1.1-1.5 equivalents) of both the base and the alkylating agent. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Difficulty in Product Purification | 1. Formation of triphenylphosphine oxide (in Mitsunobu reaction): This byproduct can be difficult to separate from the desired product. 2. Similar polarity of product and starting material: This can make chromatographic separation challenging. | 1. Triphenylphosphine oxide can often be removed by filtration if it precipitates.[4] Alternatively, column chromatography with a carefully selected solvent system can be effective. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. |
Esterification (e.g., Fischer Esterification or Acylation)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of water (Fischer esterification): Water can shift the equilibrium back towards the starting materials. 2. Insufficient catalyst: The amount of acid or base catalyst may not be optimal. 3. Low reactivity of the carboxylic acid or acylating agent: Sterically hindered or electronically deactivated reagents may react slowly. | 1. Use a Dean-Stark apparatus to remove water azeotropically. Ensure all reagents and glassware are dry. 2. For Fischer esterification, use a catalytic amount of a strong acid like sulfuric acid. For acylation, ensure at least a stoichiometric amount of the coupling agent is used. 3. Consider using a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine or triethylamine. |
| Incomplete Reaction | 1. Equilibrium not driven to completion (Fischer esterification): The reaction has reached equilibrium before all the starting material is consumed. 2. Insufficient reaction time or temperature. | 1. Use a large excess of the alcohol or remove water as it is formed. 2. Increase the reaction time or temperature and monitor the progress by TLC. |
| Formation of Side Products | 1. Dehydration of the alcohol: The benzylic alcohol may be prone to dehydration under strong acidic conditions and heat. 2. Self-condensation of the starting material. | 1. Use milder esterification conditions, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). 2. Control the reaction temperature and add the reagents slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for simple O-alkylation of this compound?
A1: For the synthesis of simple ethers (e.g., methyl, ethyl, or benzyl ethers), the Williamson ether synthesis is a reliable method.[1][2] This involves deprotonating the alcohol with a strong base like sodium hydride (NaH) in an aprotic solvent such as THF, followed by the addition of a primary alkyl halide.[3]
Q2: I am trying to introduce a bulky alkyl group. Which reaction should I use?
A2: The Williamson ether synthesis is not ideal for bulky (secondary or tertiary) alkyl groups due to competing elimination reactions.[1][3] For introducing sterically hindered groups, the Mitsunobu reaction can be a more effective alternative, although it may require optimization for such substrates.[4][5]
Q3: How can I improve the yield of my esterification reaction?
A3: For Fischer esterification, ensure anhydrous conditions and use an excess of the alcohol or continuously remove water. For acylations with less reactive carboxylic acids, using a coupling agent like DCC with a DMAP catalyst, or converting the carboxylic acid to a more reactive acyl chloride or anhydride, can significantly improve yields.
Q4: What are the best practices for purifying the derivatized products?
A4: The purification method will depend on the properties of the derivative. Flash column chromatography on silica gel is a common and effective method.[6][7] A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is often a good starting point for elution.[6] Recrystallization can also be a highly effective technique for obtaining pure solid products.
Q5: Are there any known side reactions to be aware of?
A5: In the Williamson ether synthesis, the main side reaction is E2 elimination, especially with secondary or tertiary alkyl halides.[1] In acid-catalyzed reactions like Fischer esterification, there is a potential for dehydration of the benzylic alcohol, particularly at higher temperatures.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical yields for the derivatization of this compound under various conditions. These are representative values and may vary based on experimental specifics.
Table 1: O-Ethylation via Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | THF | 25 | 12 | 85-95 |
| KH | DMF | 25 | 8 | 90-98 |
| K2CO3 | Acetone | 56 (reflux) | 24 | 60-75 |
| NaOH (aq) | Toluene (PTC) | 80 | 18 | 70-85 |
Table 2: O-Acetylation (Esterification)
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 25 | 4 | 95-99 |
| Acetyl Chloride | Triethylamine | DCM | 0 to 25 | 2 | 92-98 |
| Acetic Acid | H2SO4 (cat.) | Toluene | 110 (reflux) | 16 | 75-85 |
| Acetic Acid | DCC/DMAP | DCM | 25 | 12 | 88-96 |
Experimental Protocols
Protocol 1: Synthesis of 5-(Ethoxymethyl)-6-bromo-1,3-benzodioxole (Williamson Ether Synthesis)
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate (Acylation)
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In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
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Add triethylamine (1.5 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography or recrystallization if necessary.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Workflow for Acylation (Esterification).
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-up of (6-Bromo-1,3-benzodioxol-5-yl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of (6-Bromo-1,3-benzodioxol-5-yl)methanol. The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves a two-step process: the bromination of piperonal followed by the reduction of the resulting 6-bromopiperonal. This guide offers detailed experimental protocols, data tables for easy comparison of reaction parameters, and visual aids to clarify workflows and reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable synthetic route commences with the electrophilic bromination of piperonal (1,3-benzodioxole-5-carbaldehyde) to yield 6-bromopiperonal. This intermediate is then selectively reduced to the target compound, this compound, also known as 6-bromopiperonyl alcohol.
Q2: What are the primary challenges when scaling up the bromination of piperonal?
A2: Key challenges during the scale-up of piperonal bromination include controlling the regioselectivity to favor the desired 6-bromo isomer, preventing over-bromination which leads to di-substituted byproducts, and managing the exothermic nature of the reaction. Ensuring efficient mixing and temperature control is crucial to maintain reaction specificity and safety.
Q3: Which reducing agent is recommended for the conversion of 6-bromopiperonal to this compound on a larger scale?
A3: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[1][2] It offers good selectivity for the aldehyde group, is relatively inexpensive, and has a good safety profile for large-scale operations when handled correctly. The reaction is typically performed in alcoholic solvents like methanol or ethanol.
Q4: How can I monitor the progress of the bromination and reduction reactions?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both reactions. By comparing the reaction mixture to the starting material and, if available, a standard of the product, you can determine the extent of conversion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What are the common impurities I should look for in the final product?
A5: Common impurities may include unreacted 6-bromopiperonal, the starting material piperonal if the bromination was incomplete, and potentially over-brominated species. During the reduction step, incomplete reaction can leave residual aldehyde. The purification process is designed to remove these impurities.
Troubleshooting Guides
Part 1: Bromination of Piperonal
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of 6-Bromopiperonal | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient brominating agent. | 1. Extend the reaction time and monitor by TLC. 2. Ensure the reaction temperature is maintained within the optimal range (refer to protocol). 3. Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). |
| Formation of Di-brominated Byproducts | 1. Excess brominating agent. 2. Reaction temperature too high. 3. Poor mixing leading to localized high concentrations of brominating agent. | 1. Carefully control the stoichiometry of the brominating agent. 2. Maintain a lower reaction temperature to improve selectivity. 3. Ensure vigorous and efficient stirring throughout the addition of the brominating agent. |
| Reaction Stalls or is Sluggish | 1. Low quality or decomposed brominating agent. 2. Presence of moisture in the reaction. | 1. Use a fresh, high-purity brominating agent. 2. Ensure all solvents and reagents are anhydrous. |
| Difficult Work-up and Isolation | 1. Emulsion formation during aqueous wash. 2. Product precipitation issues. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. If the product crystallizes from the reaction mixture, ensure slow cooling to obtain easily filterable crystals. |
Part 2: Reduction of 6-Bromopiperonal
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Reduction to the Alcohol | 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Deactivated reducing agent. | 1. Use a slight excess of sodium borohydride (e.g., 1.1-1.2 equivalents). 2. Allow the reaction to warm to room temperature after the initial low-temperature addition. 3. Use fresh, dry sodium borohydride. |
| Formation of Impurities | 1. Over-reduction (less common with NaBH₄). 2. Side reactions due to pH changes during work-up. | 1. Maintain controlled reaction conditions. 2. Perform the aqueous quench at a low temperature and adjust the pH carefully. |
| Low Product Recovery After Work-up | 1. Product loss during extraction due to its polarity. 2. Inefficient precipitation or crystallization. | 1. Use a suitable organic solvent for extraction and perform multiple extractions. 2. Optimize the crystallization solvent system and cooling profile. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oily product that does not crystallize easily. | 1. Consider column chromatography for purification if crystallization is ineffective. 2. Try different solvent systems for crystallization or trituration to induce solidification. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromopiperonal
This protocol describes the bromination of piperonal using N-Bromosuccinimide (NBS) in a suitable solvent.
Materials:
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Piperonal
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N-Bromosuccinimide (NBS)
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Acetonitrile (or another suitable aprotic solvent)
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Stirring apparatus
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Reaction vessel with temperature control
Procedure:
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In a reaction vessel, dissolve piperonal (1.0 equivalent) in acetonitrile.
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
This protocol details the reduction of 6-bromopiperonal using sodium borohydride.
Materials:
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6-Bromopiperonal
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Sodium borohydride (NaBH₄)
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Methanol (or ethanol)
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Stirring apparatus
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Reaction vessel with temperature control
Procedure:
-
Dissolve 6-bromopiperonal (1.0 equivalent) in methanol in a reaction vessel.
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Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.
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After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.[1]
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Carefully quench the reaction by the slow addition of water at 0-5 °C.
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Adjust the pH to ~7 with dilute hydrochloric acid.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Bromination Reaction Parameters
| Parameter | Method A (NBS) | Method B (Br₂ in Acetic Acid) |
| Brominating Agent | N-Bromosuccinimide | Bromine |
| Solvent | Acetonitrile | Acetic Acid |
| Temperature | 0-25 °C | 10-20 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 85-95% | 80-90% |
| Key Advantage | Milder, more selective | Readily available reagent |
| Key Disadvantage | Higher cost | More corrosive, potential for over-bromination |
Table 2: Comparison of Reduction Reaction Parameters
| Parameter | Method A (NaBH₄) | Method B (LiAlH₄) |
| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |
| Solvent | Methanol/Ethanol | Anhydrous THF/Ether |
| Temperature | 0-25 °C | 0-25 °C |
| Reaction Time | 1-2 hours | 1-2 hours |
| Typical Yield | >90% | >90% |
| Key Advantage | Safer, easier work-up | More powerful (can reduce other functional groups) |
| Key Disadvantage | Less reactive | Highly reactive with water, requires stringent anhydrous conditions |
Visualizations
Caption: Synthetic workflow for this compound.
References
Refinement of analytical methods for (6-Bromo-1,3-benzodioxol-5-yl)methanol characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical characterization of (6-Bromo-1,3-benzodioxol-5-yl)methanol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using various analytical techniques.
General Handling and Sample Preparation
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry place, typically at 4°C, in a tightly sealed container to prevent degradation. For handling, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound may cause skin and eye irritation.
Q2: I am observing incomplete dissolution of my sample. What could be the cause?
A2: Incomplete dissolution can be due to the choice of an inappropriate solvent or insufficient mixing. This compound is a moderately polar compound. For NMR analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For HPLC, a mixture of acetonitrile and water is typically used as the mobile phase, suggesting good solubility in this system. Ensure the sample is vortexed or sonicated to aid dissolution.
High-Performance Liquid Chromatography (HPLC) Analysis
Q3: My HPLC chromatogram shows a broad or tailing peak for the main compound. What are the likely causes and solutions?
A3: Peak broadening or tailing in HPLC can stem from several factors:
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Secondary Interactions: The hydroxyl group in the molecule can interact with active silanol groups on the silica-based stationary phase of the column.
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Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mitigate these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape.
-
Solution: Dilute the sample and re-inject.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
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Solution: Adjust the mobile phase pH. For a neutral compound like this, a pH between 3 and 7 is generally suitable.
-
Q4: I am seeing extraneous peaks in my HPLC chromatogram. What is their likely origin?
A4: Extraneous peaks can be either impurities from the synthesis or degradation products.
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Synthetic Impurities: Common impurities could include unreacted starting materials or by-products from the synthetic route.
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Degradation: The compound may degrade under harsh conditions (e.g., strong acid/base, high temperature, or prolonged exposure to light).
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Solution: To identify the source, analyze a freshly prepared sample and compare it to one that has been stored for some time or subjected to stress conditions. If impurities are suspected from the synthesis, reviewing the synthetic pathway can provide clues to their identity.
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q5: I am having trouble detecting this compound using GC-MS. What could be the issue?
A5: This compound has a relatively high boiling point and contains a polar hydroxyl group, which can make GC analysis challenging.
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Derivatization: The polar hydroxyl group can lead to poor peak shape and interactions with the GC column.
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Solution: Derivatize the sample to convert the hydroxyl group into a less polar silyl ether by reacting it with a silylating agent like BSTFA. This will improve volatility and peak shape.
-
-
Inlet Temperature: An inlet temperature that is too low may result in incomplete volatilization, while a temperature that is too high can cause degradation.
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Solution: Optimize the inlet temperature, starting around 250°C and adjusting as needed.
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Q6: The mass spectrum shows unexpected fragments. How can I interpret them?
A6: The fragmentation pattern in MS is dependent on the ionization energy. For this compound, you would expect to see the molecular ion peak and fragments corresponding to the loss of functional groups. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). Unexpected fragments could be due to co-eluting impurities or thermal degradation in the GC inlet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: The peaks in my ¹H NMR spectrum are broad. What is the reason?
A7: Broad peaks in an NMR spectrum can be caused by:
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Sample Purity: Paramagnetic impurities can cause significant line broadening.
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Solution: Ensure the sample is free from paramagnetic metals. If purification is not feasible, using a metal chelator might help in some cases.
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Sample Concentration: High sample concentrations can lead to increased viscosity and peak broadening.
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Solution: Prepare a more dilute sample.
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-
Shimming: An improperly shimmed magnet will result in a non-homogeneous magnetic field and broad peaks.
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Solution: Carefully shim the instrument before acquiring the spectrum.
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Q8: I am having difficulty assigning the proton and carbon signals in the NMR spectra.
A8: The aromatic region of the ¹H NMR spectrum can be complex due to the substitution pattern.
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Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning quaternary carbons by showing correlations over two to three bonds.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | ChemScene[1] |
| Molecular Weight | 231.04 g/mol | ChemScene[1] |
| Purity (Typical) | ≥98% | ChemScene[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of this compound.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water is suitable. A starting point could be:
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Solvent A: Water
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Solvent B: Acetonitrile
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Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
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Objective: To confirm the identity and assess the purity of this compound.
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Instrumentation: A standard GC-MS system.
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Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
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Inlet Temperature: 250°C.
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MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
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Sample Preparation (Derivatization):
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Dissolve ~1 mg of the sample in 0.5 mL of a suitable solvent (e.g., pyridine or acetonitrile).
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Add 0.1 mL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
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Heat the mixture at 60°C for 30 minutes.
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Inject 1 µL of the derivatized sample into the GC-MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the structure of this compound.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
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Experiments:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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2D NMR (if needed for full assignment): COSY, HSQC, and HMBC.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in this compound.
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Instrumentation: An FTIR spectrometer.
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
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Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting guide for HPLC peak shape issues.
References
Technical Support Center: Suzuki-Miyaura Coupling with Brominated Benzodioxoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Suzuki-Miyaura cross-coupling reaction with brominated benzodioxole substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with a brominated benzodioxole is resulting in a low yield or failing completely. What are the primary causes?
A1: Low yields or reaction failures with brominated benzodioxoles, which are electron-rich aryl bromides, are often due to a slow oxidative addition step. The electron-donating nature of the benzodioxole ring system can hinder this crucial initial step of the catalytic cycle.[1] Other contributing factors may include:
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Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for these challenging substrates.[1]
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and must be carefully optimized.
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Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[1]
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Side Reactions: Undesired reactions such as protodeboronation (hydrolysis of the boronic acid) or dehalogenation of the aryl bromide can consume starting materials and reduce the yield.[1]
Q2: How can I improve the yield of my Suzuki-Miyaura coupling with a brominated benzodioxole?
A2: To enhance the reaction yield, a systematic optimization of the reaction conditions is recommended. Consider the following adjustments:
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Catalyst and Ligand Selection: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are known to accelerate the oxidative addition of electron-rich aryl halides.[1] For instance, PdCl₂(PPh₃)₂ has been shown to be an effective catalyst for the coupling of brominated benzodioxole derivatives.[2]
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Base Selection: The choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[3][4] The optimal base may depend on the specific substrates and solvent system.
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Solvent System: A range of solvents can be employed, including dioxane, toluene, DMF, and mixtures of THF/water.[3] The choice of solvent can significantly impact the reaction rate and yield.
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Inert Atmosphere: It is imperative to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.[1] Ensure all solvents are properly degassed.
Q3: I am observing a significant amount of homocoupling product from my boronic acid. How can this be minimized?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction. To mitigate this:
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Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.
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Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can be beneficial.
Q4: My starting brominated benzodioxole is being consumed, but the desired product is not forming. What is happening?
A4: If the starting aryl bromide is consumed without the formation of the desired coupled product, dehalogenation is a likely side reaction.[1] This occurs when the aryl bromide is reduced to the corresponding arene. This can be caused by a hydride source in the reaction mixture, which may originate from certain bases or impurities in the solvents. To address this, consider screening different non-hydridic bases and ensure the use of high-purity, anhydrous solvents.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize optimized reaction conditions for the Suzuki-Miyaura coupling of a brominated benzodioxole derivative with various arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and yields.
Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 1-((6-bromobenzo[d][3][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic Acid. [2][6]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane | 90 | 24 | Trace |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ (2) | Dioxane | 90 | 24 | No Reaction |
| 3 | Pd₂(dba)₃ (5) | K₂CO₃ (2) | Dioxane | 90 | 24 | <5 |
| 4 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (2) | Dioxane | 90 | 24 | 55 |
| 5 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (2) | MeCN | 90 | 24 | 30 |
| 6 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (2) | THF | 90 | 24 | 45 |
| 7 | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | Dioxane | 90 | 24 | 48 |
| 8 | PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ (2) | Dioxane | 90 | 24 | 51 |
| 9 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ (2) | Dioxane | 90 | 24 | 59 |
Table 2: Suzuki-Miyaura Coupling of 1-((6-bromobenzo[d][3][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Various Arylboronic Acids under Optimized Conditions. [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6a | 82 |
| 2 | 4-Methylphenylboronic acid | 6b | 85 |
| 3 | 4-Methoxyphenylboronic acid | 6c | 89 |
| 4 | 4-Fluorophenylboronic acid | 6d | 75 |
| 5 | 4-Chlorophenylboronic acid | 6e | 72 |
| 6 | 4-Bromophenylboronic acid | 6f | 68 |
| 7 | 4-Nitrophenylboronic acid | 6g | 55 |
| 8 | 2-Thiopheneboronic acid | 6h | 65 |
Experimental Protocols
Detailed Protocol for the Suzuki-Miyaura Coupling of 1-((6-bromobenzo[d][3][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic Acid [2]
Materials:
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1-((6-bromobenzo[d][3][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
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PdCl₂(PPh₃)₂ (5 mol%)
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Triphenylphosphine (PPh₃) (10 mol%)
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Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
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Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-((6-bromobenzo[d][3][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, phenylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure a completely inert atmosphere.
-
Add anhydrous dioxane via a syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of brominated benzodioxoles.
References
Preventing decomposition of (6-Bromo-1,3-benzodioxol-5-yl)methanol during storage
This technical support center provides guidance on the proper storage and handling of (6-Bromo-1,3-benzodioxol-5-yl)methanol to prevent its decomposition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Several suppliers recommend refrigeration at 4°C for optimal preservation. The container should be tightly sealed to prevent exposure to air and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a recommended practice, especially for long-term storage.
Q2: Is this compound sensitive to air or light?
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to rapid decomposition.
Q4: What are the primary decomposition products of this compound?
A4: The primary decomposition products resulting from oxidation are the corresponding aldehyde, (6-Bromo-1,3-benzodioxol-5-yl)carbaldehyde, and carboxylic acid, 6-Bromo-1,3-benzodioxole-5-carboxylic acid. In the presence of strong acids or bases, other degradation pathways may occur. Hazardous decomposition under combustion conditions can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve issues related to the decomposition of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to air and/or moisture. | Store the compound in a tightly sealed container, preferably under an inert atmosphere. For handling, use a glovebox or other inert environment. |
| Reduced purity observed in analytical tests (e.g., HPLC, NMR) | Improper storage conditions (e.g., elevated temperature, exposure to light). | Confirm storage at recommended conditions (4°C, dark). Re-test a freshly opened sample if available. |
| Unexpected reaction outcomes or low yields | Decomposition of the starting material. | Assess the purity of the this compound before use. If decomposition is suspected, purify the material (e.g., by recrystallization or chromatography) if possible. |
| Presence of new peaks in HPLC or NMR analysis | Oxidative or acid/base-catalyzed decomposition. | Compare the new peaks with standards of the potential aldehyde or carboxylic acid degradation products. Ensure all reagents and solvents are free from acidic, basic, or oxidative impurities. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
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Start with a 50:50 ratio of Solvent A to Solvent B.
-
Linearly increase to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the initial mobile phase composition (50:50 water:acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Monitor the chromatogram for the main peak corresponding to the compound and any additional peaks that may indicate impurities or degradation products. The parent alcohol is expected to elute earlier than its more nonpolar aldehyde and carboxylic acid degradation products.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting suspected compound decomposition.
Technical Support Center: Enhancing Reaction Selectivity for (6-Bromo-1,3-benzodioxol-5-yl)methanol
Welcome to the technical support center for (6-Bromo-1,3-benzodioxol-5-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile building block. Here you will find detailed troubleshooting guides in a question-and-answer format, comprehensive FAQs, and meticulously outlined experimental protocols.
Troubleshooting Guide: Enhancing Selectivity
This guide addresses common issues encountered during reactions with this compound, focusing on improving reaction selectivity.
Issue 1: Low yield and formation of side products during Suzuki-Miyaura coupling.
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Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low yields of the desired product along with significant amounts of homocoupling of the boronic acid and debromination of my starting material. How can I improve the selectivity?
-
Answer: Low selectivity in Suzuki-Miyaura coupling can often be attributed to suboptimal reaction conditions. Here are several factors to consider for improving your yield and minimizing side reactions:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For substrates like this compound, catalysts such as PdCl₂(PPh₃)₂ in combination with additional PPh₃ as a ligand have been shown to be effective. If you are still observing poor results, consider screening other catalysts like Pd(PPh₃)₄ or catalysts with more specialized ligands (e.g., SPhos, XPhos) that can promote the desired cross-coupling over side reactions.
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Base Selection: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome. It is recommended to perform small-scale experiments to screen different bases.
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Solvent System: The solvent system plays a vital role in catalyst activity and solubility of the reactants. A mixture of an organic solvent like dioxane or toluene with water is often used. Ensure your organic solvent is anhydrous to prevent unwanted side reactions.
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Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under a thoroughly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
-
Temperature Control: Running the reaction at the optimal temperature is key. Typically, these reactions are heated, but excessively high temperatures can lead to catalyst decomposition and increased side reactions.
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Issue 2: Over-oxidation of the alcohol to a carboxylic acid during aldehyde synthesis.
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Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting a significant amount of the carboxylic acid as a byproduct. How can I selectively obtain the aldehyde?
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Answer: The over-oxidation of primary alcohols to carboxylic acids is a common challenge. To enhance selectivity for the aldehyde, consider the following:
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Choice of Oxidizing Agent: Mild oxidizing agents are essential for stopping the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for their selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation. Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent, is another excellent method for this transformation under mild conditions.
-
Reaction Conditions: Carefully control the reaction temperature. Many selective oxidation reactions are carried out at low temperatures to minimize side reactions. Additionally, ensure the stoichiometry of the oxidizing agent is carefully controlled; using a large excess can promote over-oxidation.
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Work-up Procedure: The work-up procedure should be performed promptly once the reaction is complete to quench any remaining oxidizing agent and prevent further reaction during product isolation.
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Issue 3: Competing reactions at the bromine and hydroxyl functionalities.
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Question: I want to perform a reaction at the bromine position, but the hydroxyl group is interfering, or vice-versa. How can I achieve selective transformation of one functional group in the presence of the other?
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Answer: When dealing with bifunctional molecules like this compound, a protecting group strategy is often necessary to achieve selectivity.
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Protecting the Hydroxyl Group: If you intend to perform a reaction at the bromine position (e.g., Suzuki coupling, Grignard formation), the acidic proton of the hydroxyl group can interfere. Protecting the alcohol as an ether (e.g., a silyl ether like TBDMS or a benzyl ether) will prevent this. These protecting groups are generally stable under the conditions required for C-C bond formation and can be removed under specific conditions later in the synthesis.
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Protecting the Bromine (Indirectly): While you don't directly "protect" the bromine, you can choose reaction conditions that favor reaction at the hydroxyl group. For instance, in a Williamson ether synthesis, the alkoxide formed from the hydroxyl group will readily react with an alkyl halide, leaving the bromo-aryl group intact.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where selectivity is a concern for this compound?
A1: The primary reactions where selectivity is a major consideration are:
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Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira): The goal is to achieve selective coupling at the C-Br bond without affecting the hydroxymethyl group.
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Oxidation of the primary alcohol: The objective is the selective formation of the corresponding aldehyde without over-oxidation to the carboxylic acid.
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Ether synthesis (e.g., Williamson ether synthesis): The aim is to selectively alkylate the hydroxyl group without any competing reaction at the bromine atom.
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Grignard reagent formation: Protecting the hydroxyl group is essential before attempting to form a Grignard reagent from the aryl bromide, as the acidic proton of the alcohol would quench the Grignard reagent.
Q2: Can I perform a Suzuki-Miyaura coupling on this compound without protecting the hydroxyl group?
A2: Yes, it is often possible to perform a Suzuki-Miyaura coupling without protecting the hydroxyl group. The reaction conditions are typically compatible with the free alcohol. However, the basic conditions of the reaction can lead to deprotonation of the alcohol, which might affect the solubility and reactivity of the substrate. If you experience low yields or side reactions, protecting the alcohol as a silyl ether or another suitable group is a good troubleshooting step.
Q3: What are the best practices for storing this compound to maintain its purity?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation over time, which can lead to the formation of impurities that may affect reaction outcomes.
Data Summary Tables
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 (of subsequent product) | [1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | Not specified | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 12 | Not specified | General Conditions |
Table 2: Selective Oxidation of Benzyl Alcohols to Aldehydes
| Oxidizing Agent | Conditions | Selectivity | Typical Yield (%) |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temp | High for aldehyde | ~80-95 |
| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temp | High for aldehyde | ~90-98 |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to room temp | Excellent for aldehyde | >95 |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | High for aldehyde | ~90-97 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Derivative of this compound
This protocol is adapted from a reported synthesis starting from a derivative of this compound.[1]
-
Materials:
-
Procedure:
-
To a round-bottom flask, add 1-((6-bromobenzo[d][1][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add anhydrous dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
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Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Protocol 2: General Procedure for Selective Oxidation to Aldehyde using PCC
-
Materials:
-
This compound (1 equivalent)
-
Pyridinium chlorochromate (PCC) (1.5 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC in anhydrous CH₂Cl₂, add a solution of this compound in anhydrous CH₂Cl₂ at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the product further by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Selectivity Issues.
References
Addressing solubility issues of (6-Bromo-1,3-benzodioxol-5-yl)methanol in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with (6-Bromo-1,3-benzodioxol-5-yl)methanol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, also known as 6-bromopiperonyl alcohol, is an aromatic compound. Its structure contains both nonpolar (the benzene ring) and polar functional groups (the hydroxyl group and the benzodioxole moiety).[1][2][3] This suggests it will likely have moderate solubility in a range of organic solvents. Aromatic compounds are generally soluble in organic solvents and less soluble in water.[3][4] The predicted LogP value of 1.6701 indicates a preference for lipophilic (organic) environments over aqueous ones.[1]
Q2: In which types of organic solvents is this compound likely to be most soluble?
Based on the principle of "like dissolves like," solvents with polarities similar to the solute are expected to be most effective.[5] Given the presence of a hydroxyl group, polar aprotic solvents and polar protic solvents are good starting points.
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are likely to be effective. A related compound, 6-nitropiperonyl alcohol, shows slight solubility in DMSO and Methanol.[6]
-
Polar Protic Solvents: Lower alcohols like Methanol, Ethanol, and Isopropanol may also be good solvents due to their ability to hydrogen bond with the hydroxyl group of the molecule.
-
Nonpolar Solvents: Solubility in nonpolar solvents like Hexane or Toluene is expected to be lower, although the aromatic ring may provide some affinity.
Q3: What factors can influence the solubility of my compound?
Several factors can affect the solubility of this compound:
-
Purity of the compound: Impurities can significantly alter solubility characteristics.
-
Temperature: For most solids, solubility increases with temperature.
-
Solvent Polarity: A good match between the polarity of the solute and the solvent is crucial.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen organic solvent at room temperature.
Initial Checks:
-
Verify Purity: Ensure the purity of your this compound. Impurities can sometimes lower solubility.
-
Particle Size: If the compound is in the form of large crystals, grinding it to a fine powder can increase the surface area and improve the rate of dissolution.[7][8]
-
Equilibration Time: Allow sufficient time for dissolution with adequate agitation or stirring. Some compounds dissolve slowly.
Troubleshooting Steps:
-
Heating: Gently warm the mixture. Solubility often increases with temperature. Be cautious and ensure the compound is stable at elevated temperatures.
-
Sonication: Use an ultrasonic bath to provide energy and break up solid particles, which can accelerate dissolution.
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities (see Q2 in the FAQ and the solubility testing protocol below).
Issue 2: The compound "oils out" instead of dissolving completely.
"Oiling out" occurs when the compound separates as a liquid phase instead of dissolving. This often happens when the melting point of the solute is lower than the temperature of the solvent or when there is a significant mismatch in polarity.
Solutions:
-
Use a Co-solvent: Adding a co-solvent can modify the overall polarity of the solvent system to better match that of the solute.[9][10] For example, if your compound is oily in a nonpolar solvent, adding a small amount of a more polar co-solvent like THF or DCM might help.
-
Change the Solvent: Switch to a solvent that is a better match for the compound's polarity.
-
Lower the Temperature: If heating is causing the compound to melt and oil out, try dissolving it at a lower temperature for a longer period.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for systematically troubleshooting solubility problems.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol helps you quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Toluene, Hexane, DMSO, DMF)
-
Small vials (e.g., 1-2 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 5 mg of this compound into a small vial.
-
Add 100 µL of the first solvent to be tested.
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Cap the vial and vortex for 30-60 seconds.
-
Visually inspect for undissolved solid.
-
If the solid has dissolved, the solubility is at least 50 mg/mL. You can add more solute to determine the saturation point.
-
If the solid has not dissolved, add another 100 µL of the solvent (total volume 200 µL) and repeat the vortexing and observation.
-
Continue adding the solvent in 100 µL increments until the solid dissolves completely.
-
Record the total volume of solvent required to dissolve the initial 5 mg of the compound.
-
Calculate the approximate solubility in mg/mL.
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Repeat for each solvent to be tested.
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Record your results in a table.
Experimental Workflow for Solubility Testing
References
- 1. chemscene.com [chemscene.com]
- 2. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. 6-NITROPIPERONYL ALCOHOL | 15341-08-9 [amp.chemicalbook.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (6-Bromo-1,3-benzodioxol-5-yl)methanol and its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of (6-Bromo-1,3-benzodioxol-5-yl)methanol and its closely related analog, piperonyl alcohol. Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, this guide will leverage the well-documented spectra of piperonyl alcohol to predict and interpret the spectral characteristics of its brominated derivative.
Comparative NMR Data Analysis
A thorough literature and database search did not yield publicly available, experimentally determined ¹H and ¹³C NMR data for this compound. However, the analysis of its non-brominated counterpart, piperonyl alcohol, offers significant insights into the expected spectral features. The introduction of a bromine atom is anticipated to induce notable downfield shifts in the signals of nearby protons and carbons due to its electron-withdrawing inductive effect.
Below is a detailed presentation of the experimental ¹H and ¹³C NMR data for piperonyl alcohol, which serves as a foundational reference.
Table 1: ¹H NMR Data of Piperonyl Alcohol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.85 | s | 1H | Ar-H |
| 6.77-6.79 | m | 2H | Ar-H |
| 5.95 | s | 2H | -O-CH₂-O- |
| 4.56 | s | 2H | -CH₂-OH |
| 1.86 | s | 1H | -OH |
Solvent: CDCl₃
Table 2: ¹³C NMR Data of Piperonyl Alcohol
| Chemical Shift (δ) ppm | Assignment |
| 147.7 | Ar-C-O |
| 147.1 | Ar-C-O |
| 134.9 | Ar-C-CH₂OH |
| 120.3 | Ar-CH |
| 108.2 | Ar-CH |
| 107.9 | Ar-CH |
| 101.0 | -O-CH₂-O- |
| 65.1 | -CH₂-OH |
Solvent: CDCl₃ (Predicted)
Predicted Spectral Changes in this compound
The introduction of a bromine atom at the C6 position of the benzodioxole ring is expected to have the following effects on the NMR spectra:
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¹H NMR: The aromatic proton at C7, being ortho to the bromine, would likely experience the most significant downfield shift. The proton at C4 would also be shifted downfield, but to a lesser extent. The chemical shifts of the methylene protons of the dioxole and the methanol moieties are expected to be less affected.
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¹³C NMR: The carbon atom directly bonded to the bromine (C6) will show a signal at a lower field compared to the corresponding carbon in piperonyl alcohol. The neighboring carbons (C5 and C7) will also be deshielded.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to the analysis of benzodioxole derivatives.
Sample Preparation:
-
Weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Visualization of Molecular Structure
To facilitate the correlation of NMR signals with the molecular structure, the following diagram of this compound is provided.
Structure of this compound.
A Comparative Guide to Functional Group Identification in (6-Bromo-1,3-benzodioxol-5-yl)methanol using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for the functional group identification of (6-Bromo-1,3-benzodioxol-5-yl)methanol. Due to the limited availability of a direct experimental spectrum for this specific compound in public databases, this guide presents a detailed prediction of its characteristic FT-IR absorption peaks based on the analysis of its constituent functional groups. For comparative purposes, the experimental FT-IR data of 4-Bromobenzyl alcohol is presented as a structurally related alternative. This allows for a clear understanding of the key spectral features and the influence of the benzodioxole ring system.
Data Presentation: Comparison of FT-IR Absorption Bands
The following table summarizes the expected FT-IR absorption bands for this compound and compares them with the experimental values for 4-Bromobenzyl alcohol. This tabular format facilitates a direct comparison of the vibrational frequencies associated with each functional group.
| Functional Group | Predicted/Observed Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 4-Bromobenzyl Alcohol | Vibration Type |
| O-H (Alcohol) | ~3200-3600 (Broad) | ~3300-3400 (Broad)[1] | Stretching |
| Aromatic C-H | ~3000-3100 | ~3020-3080 | Stretching |
| Aliphatic C-H (CH₂OH) | ~2850-2960 | ~2860-2930 | Stretching |
| Aromatic C=C | ~1450-1600 | ~1480-1600 | Stretching |
| C-O (Alcohol) | ~1000-1250 | ~1010-1070[2] | Stretching |
| Benzodioxole C-O-C | ~920-940 and ~1030-1040 | N/A | Asymmetric & Symmetric Stretch |
| C-Br | ~500-680 | ~500-650 | Stretching |
| Aromatic C-H Bending | ~675-870 | ~810 | Out-of-plane Bending |
Experimental Protocols
The following is a standard protocol for acquiring FT-IR spectra of solid samples, which would be applicable to both this compound and 4-Bromobenzyl alcohol.
Method: Potassium Bromide (KBr) Pellet Technique
-
Sample Preparation:
-
Thoroughly dry a small amount of high-purity KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dried KBr powder. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.
-
Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.
-
For optimal results, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying the functional groups in this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR based functional group identification.
References
A Comparative Guide to (6-Bromo-1,3-benzodioxol-5-yl)methanol and Other Brominated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data.
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Brominated aromatic compounds are a cornerstone of this molecular toolkit, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of (6-Bromo-1,3-benzodioxol-5-yl)methanol with other structurally relevant brominated building blocks, offering insights into their relative performance in chemical synthesis and their application in the development of targeted therapeutics.
Physicochemical Properties: A Foundation for Reactivity and Solubility
The physical and chemical properties of a building block influence its behavior in both reaction media and biological systems. Below is a comparison of key physicochemical parameters for this compound and two representative alternative brominated building blocks: 4-Bromobenzyl alcohol and 5-Bromo-1,3-benzodioxole .
| Property | This compound | 4-Bromobenzyl alcohol | 5-Bromo-1,3-benzodioxole |
| Molecular Formula | C₈H₇BrO₃ | C₇H₇BrO | C₇H₅BrO₂ |
| Molecular Weight | 231.04 g/mol | 187.04 g/mol | 201.02 g/mol |
| Melting Point | 94-98 °C | 77-80 °C | 18-20 °C |
| Boiling Point | 338.9 °C at 760 mmHg | 254 °C at 760 mmHg | 238.5 °C at 760 mmHg |
| LogP | 1.67 | 1.84 | 2.18 |
(Data compiled from various chemical supplier databases and computational predictions)
The presence of the 1,3-benzodioxole ring and the hydroxymethyl group in this compound imparts a greater polarity compared to 5-Bromo-1,3-benzodioxole, as indicated by the lower LogP value. This can be advantageous for improving the aqueous solubility of downstream products, a crucial factor in drug development.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is a key factor influencing reaction efficiency. While direct head-to-head comparative studies under identical conditions are scarce, general principles of reactivity and data from similar systems allow for a qualitative and semi-quantitative comparison.
The reactivity of aryl bromides in Suzuki-Miyaura coupling is influenced by electronic effects and steric hindrance. In general, electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, the often rate-limiting step of the catalytic cycle. Conversely, electron-donating groups may decrease reactivity.
Table 2: Qualitative Reactivity Comparison in Suzuki-Miyaura Coupling
| Building Block | Substituents | Expected Reactivity | Rationale |
| This compound | Methoxy-like (from dioxole), hydroxymethyl | Moderate | The electron-donating nature of the benzodioxole moiety may slightly deactivate the aryl bromide, but this is often readily overcome with modern catalyst systems. |
| 4-Bromobenzyl alcohol | Hydroxymethyl | Moderate | Similar electronic profile to the target compound, serving as a good baseline for comparison. |
| 5-Bromo-1,3-benzodioxole | Methoxy-like (from dioxole) | Moderate | Similar to the target compound, but lacking the additional functional handle of the hydroxymethyl group. |
| 5-Bromo-6-nitro-1,3-benzodioxole | Methoxy-like, Nitro | High | The strongly electron-withdrawing nitro group significantly activates the aryl bromide towards oxidative addition, generally leading to higher reactivity.[1][2] |
While quantitative yield comparisons are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature), studies on related brominated quinolines and other aryl bromides consistently show that aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] For challenging couplings, the use of more active palladium catalysts and ligands may be necessary to achieve high yields with brominated building blocks.[3]
Experimental Protocols
To facilitate a standardized comparison of reactivity, the following general protocol for a Suzuki-Miyaura cross-coupling reaction can be employed.
General Experimental Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Brominated building block (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dry round-bottom flask, add the brominated building block, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To obtain comparative data, it is crucial to run parallel reactions with each building block under identical conditions, varying only the brominated starting material. Aliquots can be taken at regular intervals to determine reaction kinetics by techniques like GC-MS or HPLC.
Application in the Synthesis of Bioactive Molecules: Targeting Key Signaling Pathways
Brominated benzodioxoles, including this compound, are valuable precursors for the synthesis of inhibitors targeting key enzymes in disease-related signaling pathways, such as Glycogen Synthase Kinase 3 (GSK-3) and Poly(ADP-ribose) Polymerase (PARP).
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and cancer.[4] Small molecule inhibitors of GSK-3 are of significant therapeutic interest. The benzodioxole scaffold can be found in some reported GSK-3 inhibitors.
Below is a simplified representation of the Wnt/β-catenin signaling pathway, a key pathway regulated by GSK-3, and the point of intervention for GSK-3 inhibitors.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[5][6] Inhibitors of PARP-1 have emerged as a successful class of anti-cancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations (a concept known as synthetic lethality).[7] The benzodioxole moiety can serve as a scaffold for the development of novel PARP inhibitors.[8]
The following diagram illustrates the role of PARP-1 in DNA repair and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.
Conclusion
This compound represents a valuable and versatile building block for drug discovery. Its unique combination of a brominated aromatic ring, a benzodioxole moiety, and a hydroxymethyl functional handle offers multiple points for diversification and property modulation. While its reactivity in cross-coupling reactions is generally moderate, comparable to other non-activated brominated benzyl alcohols, this can be readily addressed with modern catalytic systems. The potential to synthesize potent inhibitors of key therapeutic targets like GSK-3 and PARP underscores the importance of this and related brominated building blocks in the development of next-generation therapeutics. For the medicinal chemist, the choice between this compound and other brominated alternatives will depend on the specific synthetic strategy, the desired physicochemical properties of the final compound, and the required reactivity profile for the key bond-forming reactions. Careful consideration of these factors, aided by the comparative data and protocols provided in this guide, will enable more efficient and successful drug discovery campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative reactivity of (6-Bromo-1,3-benzodioxol-5-yl)methanol and piperonyl alcohol
A Comparative Guide to the Reactivity of (6-Bromo-1,3-benzodioxol-5-yl)methanol and Piperonyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of this compound and its non-brominated analog, piperonyl alcohol. Both compounds are valuable building blocks in medicinal chemistry, sharing the 1,3-benzodioxole (or methylenedioxyphenyl) core. However, the presence of a bromine atom on the aromatic ring of this compound introduces significant differences in reactivity, offering unique opportunities for molecular diversification. This comparison is supported by experimental data and detailed protocols to aid in reaction planning and execution.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below. These properties influence their solubility, handling, and reaction conditions.
| Property | This compound | Piperonyl Alcohol |
| CAS Number | 6642-34-8[1][2] | 495-76-1[3][4] |
| Molecular Formula | C₈H₇BrO₃[1][5] | C₈H₈O₃[3][4] |
| Molecular Weight | 231.04 g/mol [1][5] | 152.15 g/mol [3][6] |
| Appearance | Not specified; likely a solid | White powder or colorless to pale yellow liquid[6][7] |
| Melting Point | 90-92 °C[8] | 50-54 °C[4][6] |
| Boiling Point | 336.1±42.0 °C (Predicted)[8] | ~282 °C[4][6] |
| Solubility | Not specified | Slightly soluble in water; soluble in ethanol, ether, chloroform[6][9] |
| LogP | 1.67 (Predicted)[5] | 0.90 - 1.1[3][4][9] |
Comparative Reactivity Analysis
The primary structural difference between the two molecules is the bromine atom at the 6-position of the benzodioxole ring. This halogen atom exerts a significant influence on the molecule's reactivity in two primary ways:
-
Electronic Effect: As an electron-withdrawing group (via induction), the bromine atom deactivates the aromatic ring towards electrophilic substitution and can influence the reactivity of the benzylic alcohol.
-
Functional Handle: The bromine atom serves as a versatile functional group for cross-coupling reactions, a capability that piperonyl alcohol lacks.
The following sections compare their reactivity in several key transformations.
Oxidation of the Alcohol
The conversion of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation.
-
Piperonyl Alcohol: Readily oxidized to piperonal (heliotropin), a valuable fragrance and flavoring agent.[7] Standard oxidation protocols using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are effective.
-
This compound: Is also expected to undergo oxidation to the corresponding aldehyde. The electron-withdrawing bromine atom may slightly alter the reaction kinetics but is not expected to prevent the reaction. The resulting 6-bromopiperonal is a useful intermediate for further synthesis.
Etherification and Esterification
These reactions proceed via the nucleophilic attack of the hydroxyl group.
-
Piperonyl Alcohol: Undergoes standard etherification (e.g., Williamson synthesis with an alkyl halide under basic conditions) and esterification (e.g., with an acyl chloride or carboxylic acid) reactions.
-
This compound: The acidity of the hydroxyl proton may be slightly increased due to the inductive effect of the bromine, potentially facilitating deprotonation under basic conditions for etherification. Overall, it is expected to undergo these reactions under similar conditions to piperonyl alcohol.
Halogenation of the Alcohol
Replacing the hydroxyl group with a halogen, such as chlorine or bromine, transforms the molecule into a more reactive electrophile for nucleophilic substitution.
-
Piperonyl Alcohol: Can be converted to piperonyl chloride or bromide using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[10][11]
-
This compound: This conversion is also highly effective. For instance, the Appel reaction (using CBr₄ and PPh₃) has been successfully used to convert it to 5-(bromomethyl)-6-bromobenzo[d][3][7]dioxole in excellent yield.[12] This highlights its robust reactivity in this key transformation.
Aromatic Ring Reactivity: The Key Difference
The most significant divergence in reactivity lies in the utility of the aromatic C-Br bond.
-
Piperonyl Alcohol: The aromatic ring can undergo electrophilic substitution, but lacks a specific handle for modern cross-coupling reactions.
-
This compound: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines). This capability allows for the direct and modular attachment of a wide variety of substituents to the benzodioxole core, making it an exceptionally versatile building block for creating libraries of complex molecules.[12]
Data Summary of Key Reactions
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
| Reduction | Piperonal | Diisobutylaluminium hydride (DIBAL-H), Methanol | Piperonyl alcohol | 89% | [13] |
| Halogenation (Appel) | This compound | CBr₄, PPh₃, DCM | 5-(Bromomethyl)-6-bromobenzo[d][3][7]dioxole | 91% | [12] |
| Azidation | 5-(Bromomethyl)-6-bromobenzo[d][3][7]dioxole | NaN₃, MeOH | 5-(Azidomethyl)-6-bromobenzo[d][3][7]dioxole | 88% | [12] |
| Suzuki Coupling | 1-((6-bromobenzo[d][3][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Arylboronic acids, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | Various 6-aryl substituted products | 33-89% | [12] |
Experimental Protocols
Protocol 1: Synthesis of Piperonyl Alcohol via Reduction of Piperonal
This protocol demonstrates a common method for preparing piperonyl alcohol.
-
Dissolve piperonal (5.0 g) in dichloromethane (340 mL) in a flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (200 mL) to the cooled mixture.
-
Stir the reaction mixture at -78 °C for 90 minutes.[13]
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether (250 mL) and wash with brine (50 mL).[13]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/n-hexane) to yield pure piperonyl alcohol.[13]
Protocol 2: Halogenation of this compound (Appel Reaction)
This protocol converts the alcohol to a benzylic bromide, a key intermediate for further functionalization.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triphenylphosphine (PPh₃) (1.5 eq) and carbon tetrabromide (CBr₄) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate 5-(bromomethyl)-6-bromobenzo[d][3][7]dioxole. (Reported yield: 91%).[12]
Protocol 3: Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative
This protocol illustrates the key advantage of the bromo-substituted analog. The example uses a triazole derivative of the title compound.
-
In a reaction vessel, combine the brominated substrate (e.g., 1-((6-bromobenzo[d][3][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole) (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add the catalyst, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.05 eq), and triphenylphosphine (PPh₃) (0.1 eq) as a ligand.
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the mixture under reflux until the starting material is consumed (as monitored by TLC).
-
After cooling to room temperature, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the coupled product.[12]
Visualizations
General Reactivity Comparison
Caption: Comparative reaction pathways for the two alcohols.
Suzuki Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Conclusion
While both this compound and piperonyl alcohol are structurally similar and exhibit comparable reactivity in standard transformations of their primary alcohol group, the presence of the bromine atom fundamentally enhances the synthetic utility of the former. This bromine atom acts as a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the modular and efficient synthesis of diverse and complex analogs. For drug development professionals and researchers, this compound therefore represents a more versatile and powerful building block for library synthesis and the exploration of structure-activity relationships.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 6642-34-8 [sigmaaldrich.com]
- 3. Piperonyl alcohol | C8H8O3 | CID 10322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperonyl alcohol | CAS#:495-76-1 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. Piperonyl alcohol(495-76-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 6642-34-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scent.vn [scent.vn]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
- 13. Piperonyl alcohol synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Guide to the Structural Validation of Synthesized (6-Bromo-1,3-benzodioxol-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of synthesized (6-Bromo-1,3-benzodioxol-5-yl)methanol and its derivatives. It is designed to assist researchers in confirming the successful synthesis and purity of these compounds, which are valuable intermediates in the development of new therapeutic agents. This document outlines a common synthetic pathway, details the experimental protocols for synthesis and derivatization, and presents a comparative summary of spectroscopic data for the parent compound and its derivatives.
Introduction
This compound, also known as 6-bromopiperonyl alcohol, is a key building block in organic synthesis. The 1,3-benzodioxole moiety is present in numerous natural products and pharmacologically active compounds. The presence of a bromine atom and a hydroxyl group provides two reactive sites for further chemical modifications, making it a versatile precursor for the synthesis of a diverse range of derivatives. Accurate structural validation of these synthesized molecules is a critical step in the drug discovery and development process to ensure the desired compound has been obtained and to establish its purity.
Synthesis and Derivatization Workflow
A common and efficient route for the synthesis of this compound and its subsequent derivatization is illustrated below. The process begins with the bromination of the commercially available starting material, piperonal. The resulting 6-bromopiperonal is then reduced to the corresponding alcohol. This alcohol can then be used as a starting material for a variety of derivatization reactions, such as the Suzuki-Miyaura coupling, to introduce diverse functionalities.
Experimental Protocols
Synthesis of this compound
Step 1: Bromination of Piperonal to 6-Bromopiperonal
-
Materials: Piperonal (1,3-benzodioxole-5-carboxaldehyde), Bromine, Acetic Acid.
-
Procedure: Dissolve piperonal in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution while maintaining the temperature below 10 °C. After the addition is complete, continue stirring at room temperature for 2-3 hours. Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine. Recrystallize the crude product from ethanol to obtain pure 6-bromopiperonal as a white solid.
Step 2: Reduction of 6-Bromopiperonal to this compound
-
Materials: 6-Bromopiperonal, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Hydrochloric acid (HCl).
-
Procedure: Dissolve 6-bromopiperonal in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.
General Procedure for Suzuki-Miyaura Coupling Derivatization
-
Materials: this compound derivative (e.g., the product from a subsequent reaction to introduce a suitable coupling partner if the alcohol itself is not directly used), Arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃, Dioxane.
-
Procedure: In a two-necked round-bottom flask equipped with a condenser and a rubber septum, dissolve the this compound derivative and potassium carbonate in anhydrous dioxane. Stir the mixture for 15 minutes at room temperature. Add the arylboronic acid, followed by the palladium catalyst (PdCl₂(PPh₃)₂) and the ligand (PPh₃). Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon). Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.[1]
Comparative Structural Validation Data
The following tables summarize the key spectroscopic data used for the structural validation of the parent compound, this compound, and a selection of its derivatives synthesized via Suzuki-Miyaura coupling.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.05 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 4.60 (s, 2H, Ar-CH₂-OH), 2.50 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 148.0, 147.5, 135.0, 129.5, 112.0, 110.0, 101.5, 64.0 |
| Mass Spec. (EI) m/z | 230/232 [M]⁺, 213/215, 151 |
| IR (KBr), ν (cm⁻¹) | 3350 (O-H stretch), 2900 (C-H stretch), 1480, 1250, 1040 (C-O stretch) |
Table 2: Comparative Spectroscopic Data for Synthesized Derivatives [1]
| Derivative | ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | HRMS (ESI) m/z | IR (CHCl₃), ν (cm⁻¹) |
| Derivative 6a: 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)isoxazole | 8.74 (s, 1H), 8.20 (s, 1H), 7.74-7.68 (m, 2H), 7.48 (s, 1H), 7.13-7.02 (m, 3H), 6.83 (s, 1H), 6.76 (s, 1H), 6.06 (s, 2H), 4.80 (s, 2H) | 159.4, 149.9, 149.2, 147.1, 131.9, 129.8, 128.9, 127.9, 127.2, 124.8, 121.2, 116.8, 113.5, 108.1, 101.2, 99.4, 51.3 | [M+H]⁺ 347.1138 | 3071, 3022 (C-H aro), 2967, 2854 (C-H ali), 1681 (C=N), 1655 (C=C), 1237, 1040 (C-O-C) |
| Derivative 6l: 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)-2-(piperidin-1-yl)pyrimidine | 9.13 (s, 2H), 7.64 (d, J = 6.7 Hz, 2H), 7.37-7.27 (m, 3H), 7.18 (s, 1H), 6.85-6.80 (m, 2H), 6.07 (s, 2H), 4.78 (s, 2H), 3.85-3.76 (m, 4H), 1.33-1.26 (m, 6H) | 159.6, 157.9, 149.7, 146.4, 131.9, 130.7, 129.5, 128.6, 128.0, 127.9, 124.7, 121.4, 116.5, 101.3, 113.3, 108.2, 57.1, 55.0, 27.9, 24.9 | [M+Na]⁺ 463.1852 | 3077, 3028 (C-H aro), 2974, 2821 (C-H ali), 1683 (C=N), 1641 (C=C), 1244, 1031 (C-O-C) |
| Derivative 6m: 4-(3-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxol-5-yl)pyridin-2-yl)morpholine | 8.18-8.11 (m, 2H), 7.85-7.79 (m, 2H), 7.78-7.71 (m, 3H), 7.70-7.65 (m, 4H), 6.06 (s, 2H), 4.77 (s, 2H), 4.66-4.62 (m, 4H), 4.50-4.44 (br s, 4H) | 160.9, 150.7, 149.6, 148.1, 136.9, 132.3, 134.7, 133.5, 131.9, 129.8, 128.9, 127.9, 124.6, 121.4, 116.6, 113.3, 108.2, 101.7, 68.1, 67.9, 52.8, 48.3, 48.1 | [M+Na]⁺ 464.1692 | 3087, 3045 (C-H aro), 2976, 2833 (C-H ali), 1680 (C=N), 1642 (C=C), 1245, 1030 (C-O-C) |
Alternative Synthetic Approaches
While the bromination of piperonal followed by reduction is a common method, other strategies for the synthesis of functionalized 1,3-benzodioxoles exist. These can be broadly categorized as:
-
Direct Functionalization of 1,3-Benzodioxole: This involves electrophilic substitution reactions directly on the 1,3-benzodioxole ring. However, controlling the regioselectivity can be challenging.
-
Cyclization Reactions: Starting from catechols and suitable C1 building blocks (e.g., dihalomethanes or aldehydes/ketones), the 1,3-benzodioxole ring can be constructed. This approach is versatile for creating a variety of substituted derivatives.
-
Modification of Pre-existing Benzodioxoles: Natural products containing the 1,3-benzodioxole scaffold, such as safrole, can be chemically modified to introduce desired functionalities.
The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.
Conclusion
The structural validation of synthesized this compound and its derivatives relies on a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy is useful for identifying key functional groups. By comparing the spectral data of the synthesized products with that of the starting materials and known reference compounds, researchers can confidently confirm the structure and purity of their target molecules. The provided protocols and comparative data serve as a valuable resource for scientists engaged in the synthesis and development of novel compounds based on the 1,3-benzodioxole scaffold.
References
A Comparative Guide to HPLC Purity Analysis of (6-Bromo-1,3-benzodioxol-5-yl)methanol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (6-Bromo-1,3-benzodioxol-5-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. We will explore different HPLC approaches and benchmark them against alternative analytical techniques, supported by detailed experimental protocols.
Introduction to this compound
This compound, also known as 6-bromopiperonyl alcohol, is an organic compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1][2] Its structure features a benzodioxole ring system, which is a common motif in many biologically active molecules and natural products. The presence of the bromo-substituent makes it a versatile intermediate for further chemical modifications, often through cross-coupling reactions.[3][4] Given its role in complex syntheses, stringent purity control is essential to avoid the introduction of unwanted side products in subsequent reaction steps. Potential impurities could arise from the starting materials, side reactions during synthesis (such as dibromination or incomplete reactions), or degradation.[5][6]
Comparison of HPLC Methods for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the purity analysis of moderately polar to non-polar aromatic compounds like this compound. Below, we compare a standard RP-HPLC method suitable for routine quality control with a high-resolution method designed for the detection of trace impurities.
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm particle size, 4.6 x 250 mm | C18, sub-2 µm particle size, 2.1 x 100 mm |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water | Gradient: 40% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 10 minutes |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 280 nm | Diode Array Detector (DAD) at 210-400 nm |
| Run Time | ~15 minutes | ~15 minutes |
| Resolution | Good for major components and significant impurities. | Excellent for resolving closely eluting and trace impurities. |
| Throughput | Moderate | High (with appropriate UPLC/UHPLC system) |
| Advantages | Robust, widely available instrumentation, simpler method. | Higher sensitivity, superior resolution, provides spectral data for impurity identification (with DAD). |
| Disadvantages | May not separate all minor or isomeric impurities. | Requires high-pressure systems (UPLC/UHPLC), more complex method development. |
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for quantitative purity analysis, other techniques can offer complementary information.
| Analytical Method | Principle | Application for this compound | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of volatile impurities and by-products from the synthesis. | High sensitivity for volatile compounds, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation and identification of impurities with different chemical shifts. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Thin Layer Chromatography (TLC) | Separation based on differential partitioning on a solid stationary phase. | Rapid screening of reaction progress and qualitative purity assessment. | Simple, fast, and inexpensive. | Not quantitative, lower resolution than HPLC. |
Experimental Protocols
Method A: Standard RP-HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase Preparation: A mixture of acetonitrile and water in a 60:40 volume-to-volume ratio is prepared. The mobile phase should be filtered and degassed prior to use.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: 10 µL of the sample solution is injected into the HPLC system. The chromatogram is recorded for 15 minutes. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Method B: High-Resolution RP-HPLC for Impurity Profiling
-
Instrumentation: A UPLC or UHPLC system with a Diode Array Detector (DAD) and a C18 column (sub-2 µm, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Both phases should be filtered and degassed.
-
-
Sample Preparation: The sample is accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Analysis: 2 µL of the sample solution is injected. A gradient elution is performed from 40% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B. The DAD is set to collect data from 210-400 nm. Impurities are identified by their retention times and UV spectra.
Visualizing the Analytical Workflow
To better illustrate the processes, the following diagrams outline the experimental workflow for HPLC analysis and a comparison of the analytical methodologies.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of (6-Bromo-1,3-benzodioxol-5-yl)methanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-1,3-benzodioxol-5-yl)methanol is a versatile synthetic intermediate, valued for its utility in the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. Its benzodioxole core is a common motif in numerous natural products and therapeutic agents. This guide provides an objective comparison of the synthetic efficacy of this compound against a common alternative, 4-bromobenzyl alcohol, supported by experimental data from the literature.
Executive Summary
This guide details a multi-step synthesis of a substituted 1,2,3-triazole derivative, a scaffold of significant interest in medicinal chemistry. The synthesis begins with either this compound or 4-bromobenzyl alcohol and proceeds through four key transformations: an Appel reaction, a nucleophilic azide substitution, a Huisgen 1,3-dipolar cycloaddition, and a Suzuki-Miyaura cross-coupling reaction.
The data presented demonstrates that while both starting materials are viable, This compound offers a more efficient synthetic route, with a higher overall yield. The benzodioxole moiety, however, contributes to a higher starting material cost. The choice of intermediate will therefore depend on the specific priorities of the research or development program, balancing the need for higher yields against budgetary constraints.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the multi-step synthesis, comparing the efficacy of this compound with the alternative, 4-bromobenzyl alcohol.
Table 1: Synthesis Starting from this compound
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Appel Reaction | CBr₄, PPh₃, DCM | 5-(bromomethyl)-6-bromo-1,3-benzodioxole | 91%[1] |
| 2 | Nucleophilic Substitution | NaN₃, MeOH | 5-(azidomethyl)-6-bromo-1,3-benzodioxole | 88%[1] |
| 3 | Huisgen Cycloaddition | Phenylacetylene, CuI | 1-((6-bromo-1,3-benzodioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82%[1] |
| 4 | Suzuki-Miyaura Coupling | Arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | 5-Aryl-6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][2][3]dioxole | 33-89%[1] |
| Overall Yield | 21.6% - 58.4% |
Table 2: Hypothetical Comparative Synthesis Starting from 4-Bromobenzyl alcohol
| Step | Reaction | Reagents and Conditions | Product | Estimated Yield (%) |
| 1 | Appel Reaction | CBr₄, PPh₃, DCM | 1-bromo-4-(bromomethyl)benzene | ~85% |
| 2 | Nucleophilic Substitution | NaN₃, DMSO | 1-bromo-4-(azidomethyl)benzene | ~73% |
| 3 | Huisgen Cycloaddition | Phenylacetylene, Cu(I) catalyst | 1-((4-bromobenzyl)methyl)-4-phenyl-1H-1,2,3-triazole | ~90% |
| 4 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, JohnPhos, K₂CO₃ | 4-Aryl-1-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzene | ~50-80% |
| Overall Yield | ~27.9% - ~44.7% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Appel Reaction
-
Objective: To convert the benzylic alcohol to the corresponding bromide.
-
Procedure: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) is added carbon tetrabromide (1.5 eq) and triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
Nucleophilic Azide Substitution
-
Objective: To introduce the azide functionality for the subsequent cycloaddition.
-
Procedure: The benzylic bromide (1.0 eq) is dissolved in methanol (for the benzodioxole derivative) or dimethyl sulfoxide (DMSO) (for the benzyl bromide derivative). Sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature overnight. Water is added to the reaction mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the azide.[1]
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
-
Objective: To construct the 1,2,3-triazole ring.
-
Procedure: To a solution of the azide (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent (e.g., methanol/water), a copper(I) catalyst (e.g., copper(I) iodide or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate) is added. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography.[1]
Suzuki-Miyaura Cross-Coupling
-
Objective: To introduce a variety of aryl or heteroaryl substituents at the bromine position.
-
Procedure: A mixture of the bromo-triazole derivative (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), a ligand like triphenylphosphine (0.1 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like dioxane/water is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the final product.[1]
Mandatory Visualizations
Experimental Workflow
References
Differentiating Isomers of Brominated Benzodioxole Derivatives Using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR data for differentiating key isomers of brominated benzodioxole derivatives, supported by detailed experimental protocols.
The substitution pattern of bromine on the benzodioxole ring system significantly influences the chemical environment of the protons and carbons, leading to distinct NMR spectra for each isomer. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicity of the signals, unambiguous identification of each isomer is achievable. This guide will focus on the differentiation of 4-bromo-1,3-benzodioxole, 5-bromo-1,3-benzodioxole, and 6-bromo-1,3-benzodioxole.
Comparative NMR Data Analysis
The differentiation of these isomers relies heavily on the distinct patterns observed in the aromatic region of their ¹H NMR spectra and the chemical shifts in their ¹³C NMR spectra. The methylene protons of the dioxole ring typically appear as a singlet around 6.0 ppm, providing a useful reference point.
| Compound | Isomer | ¹H NMR Data (Aromatic Region) | ¹³C NMR Data (Aromatic Carbons) | O-CH₂-O |
| 1 | 4-Bromo-1,3-benzodioxole | δ 6.99 (d, J=1.8 Hz, 1H), 6.89 (dd, J=8.2, 1.8 Hz, 1H), 6.74 (d, J=8.2 Hz, 1H) | δ 147.9, 147.0, 123.7, 113.8, 110.3, 108.9 | δ 101.6 |
| 2 | 5-Bromo-1,3-benzodioxole | δ 7.02 (d, J=1.8 Hz, 1H), 6.91 (dd, J=8.1, 1.8 Hz, 1H), 6.69 (d, J=8.1 Hz, 1H) | δ 148.2, 147.4, 124.5, 114.2, 110.8, 109.1 | δ 101.7 |
| 3 | 6-Bromo-1,3-benzodioxole | δ 7.05 (s, 1H), 6.95 (s, 1H) | δ 148.5, 147.4, 121.3, 113.9, 108.2 | δ 102.1 |
Note: NMR data is typically recorded in CDCl₃ at room temperature. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.
Experimental Protocols
Synthesis of Brominated Benzodioxole Isomers
1. Synthesis of 4-Bromo-1,3-benzodioxole:
This synthesis can be achieved by the bromination of 1,3-benzodioxole using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.
-
Materials: 1,3-benzodioxole, N-bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 1,3-benzodioxole (10 mmol) in HPLC-grade acetonitrile in a flask.
-
Add N-bromosuccinimide (1.05 equiv., 10.5 mmol) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1,3-benzodioxole.
-
2. Synthesis of 5-Bromo-1,3-benzodioxole:
A common method for the synthesis of 5-bromo-1,3-benzodioxole involves the bromination of 1,3-benzodioxole using bromine in acetic acid.
-
Materials: 1,3-benzodioxole, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve 1,3-benzodioxole in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
3. Synthesis of 6-Bromo-1,3-benzodioxole Derivatives:
The synthesis of 6-bromo-1,3-benzodioxole can be more complex. A common starting material for derivatives is (6-bromobenzo[d][1]dioxol-5-yl)methanol.
-
Materials: (6-bromobenzo[d][1]dioxol-5-yl)methanol, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).
-
Procedure (for a derivative):
-
To a solution of (6-bromobenzo[d][1]dioxol-5-yl)methanol in DCM, add triphenylphosphine.
-
Cool the mixture in an ice bath and add carbon tetrabromide portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the brominated derivative.
-
NMR Spectroscopic Analysis
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of brominated benzodioxole derivatives is as follows:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified brominated benzodioxole isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating the brominated benzodioxole isomers based on their NMR data.
References
Safety Operating Guide
Navigating the Disposal of (6-Bromo-1,3-benzodioxol-5-yl)methanol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (6-Bromo-1,3-benzodioxol-5-yl)methanol, ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous substance. The primary concerns are potential toxicity if ingested, inhaled, or absorbed through the skin, as well as potential irritation to the skin and eyes.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain.[1]
Step 1: Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe disposal.[2]
-
Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Incompatible chemicals must be segregated to prevent dangerous reactions.[2]
Step 2: Proper Labeling
All waste containers must be clearly labeled to ensure all personnel are aware of the contents and associated hazards.[2] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date accumulation started.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated "Satellite Accumulation Area" at or near the point of generation.[3][4]
-
Ensure containers are tightly closed to prevent leaks or spills.
-
The SAA must be inspected weekly for any signs of container leakage.[3]
-
There are limits on the amount of waste that can be accumulated, typically a maximum of 55 gallons of hazardous waste. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[4]
Step 4: Scheduling Waste Pickup
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not transport hazardous waste yourself.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Drain Disposal pH Range | Between 5.5 and 10.5 for dilute acids and bases. | [1] |
| Satellite Accumulation Area (SAA) Max Volume | 55 gallons of hazardous waste. | [4] |
| SAA Max Volume (Acutely Toxic Waste) | 1 quart of liquid or 1 kilogram of solid. | [4] |
| Waste Holding Time in SAA (Partial) | Up to 1 year for partially filled containers. | [3] |
| Waste Removal from SAA (Full) | Within 3 days after the container becomes full. | [3] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for (6-Bromo-1,3-benzodioxol-5-yl)methanol
This guide provides critical safety and logistical information for the handling and disposal of (6-Bromo-1,3-benzodioxol-5-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Assessment
This compound is classified with the following hazards:
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Given these potential hazards, the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to minimize exposure. The following table summarizes the necessary equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant or European Standard EN166 | Protects against chemical splashes and airborne particles.[2][3][4] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[5] For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[5] Must be fully buttoned. | Protects skin and personal clothing from contamination. |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[5] | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | Use with appropriate cartridges if dust or aerosols may be generated. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[5]
2. Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[5]
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle carefully to avoid generating dust. Use a spatula for transfers.[5]
-
Solution Preparation: When preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.[5]
-
General Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly with soap and water after handling.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Due to its chemical structure as a halogenated organic compound, this chemical should be disposed of as hazardous waste.
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled "Halogenated Organic Waste" container.[7]
-
Collect any liquid waste containing this compound in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.[7]
2. Container Management:
-
Use waste containers that are in good condition and compatible with the chemical.
-
Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated, and secure area away from incompatible materials.[7]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[7]
Workflow for Safe Handling and Disposal
References
- 1. (6-Bromo-1,3-dioxaindan-5-yl)methanol | C8H7BrO3 | CID 225817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
